Structural and Mechanistic Profiling of 3-Chloro-4,5-dimethoxyphenol: A Versatile Synthon in Medicinal Chemistry
Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of halogenated, electron-rich aromatic building blocks is critical for developing high-affinity pharmacophores. 3-chloro-4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and complex organic synthesis, the strategic selection of halogenated, electron-rich aromatic building blocks is critical for developing high-affinity pharmacophores. 3-chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) is a highly functionalized, tri-substituted phenolic intermediate that offers orthogonal reactivity profiles. Featuring a strongly activating hydroxyl group, two electron-donating methoxy groups, and a uniquely positioned chlorine atom, this scaffold serves as a privileged precursor for synthesizing kinase inhibitors, tubulin-binding agents, and novel GPCR ligands.
This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic electronic reactivity, and field-proven synthetic workflows designed for maximum yield and analytical purity.
Physicochemical & Structural Profiling
The reactivity of 3-chloro-4,5-dimethoxyphenol is dictated by the synergistic electronic effects of its substituents. The phenolic –OH and the two –OCH₃ groups act as strong electron-donating groups (EDGs) via resonance, significantly enriching the electron density of the aromatic ring. The chlorine atom at the C3 position is inductively electron-withdrawing but resonance-donating, creating a highly specific electrostatic potential map.
Quantitative Physical Data
To facilitate compound tracking and computational modeling, the core physicochemical parameters are summarized below [3]:
Parameter
Value
Pharmacological Relevance
IUPAC Name
3-chloro-4,5-dimethoxyphenol
Standardized nomenclature
CAS Number
89981-66-8
Registry identification
Molecular Formula
C₈H₉ClO₃
Stoichiometric calculations
Molecular Weight
188.61 g/mol
Highly efficient ligand efficiency (LE) metric
H-Bond Donors
1 (Phenolic OH)
Key for target active-site anchoring
H-Bond Acceptors
3 (Oxygen atoms)
Facilitates solvent/target interactions
Topological Polar Surface Area
38.7 Ų
Excellent passive membrane permeability
Mechanistic Reactivity & Synthetic Utility
The value of 3-chloro-4,5-dimethoxyphenol lies in its orthogonal reactivity , allowing chemists to selectively functionalize specific sites without protecting group overhead.
O-Alkylation (Phenolic OH): The phenol proton is the most acidic site (pKa ~9.5). It can be selectively deprotonated by mild bases to generate a highly nucleophilic phenoxide for Williamson ether synthesis [2].
Cross-Coupling (C3-Chloro): Aryl chlorides historically resist oxidative addition due to high bond dissociation energies (~96 kcal/mol). However, utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) enables efficient palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings at this position[1].
Electrophilic Aromatic Substitution (C2 & C6): The unsubstituted C2 and C6 positions are highly activated by the adjacent oxygen lone pairs, making them prime targets for halogenation, nitration, or formylation.
Divergent reactivity pathways of 3-chloro-4,5-dimethoxyphenol for drug discovery.
As a Senior Application Scientist, I emphasize that robust chemistry relies on causality and self-validation. The following protocols are designed to ensure high fidelity and immediate visual/analytical feedback during execution.
Objective: Convert the phenol into a functionalized ether [2].
Causality: Potassium carbonate (K₂CO₃) is selected because its mild basicity quantitatively deprotonates the phenol without triggering base-catalyzed elimination of the alkyl halide. Dimethylformamide (DMF) is utilized because it selectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the Sₙ2 displacement.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask, dissolve 3-chloro-4,5-dimethoxyphenol (1.0 eq) in anhydrous DMF (0.2 M).
Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes. Self-Validation: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the phenoxide anion.
Alkylation: Dropwise add the primary alkyl halide (1.2 eq). Heat the reaction to 60 °C for 4 hours.
Monitoring: Check progress via TLC (20% EtOAc/Hexanes). Self-Validation: The disappearance of the highly polar phenol spot (Rf ~0.3) and the emergence of a less polar ether spot confirms conversion.
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH. Causality: The NaOH wash is a critical purification step; it chemically removes any unreacted starting phenol into the aqueous layer, ensuring the isolated ether is analytically pure before chromatography.
Objective: Form a C-C bond at the recalcitrant C3-chloro position [1].
Causality: XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is mandatory here. Its electron-rich dicyclohexylphosphine moiety forces electron density onto the Palladium center, accelerating the difficult oxidative addition into the C-Cl bond. Conversely, its massive steric bulk forces the intermediate complexes together, promoting rapid reductive elimination.
Step-by-Step Methodology:
Assembly: Charge a Schlenk flask with 3-chloro-4,5-dimethoxyphenol (1.0 eq), aryl boronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (3.0 eq).
Degassing (Critical Step): Add a degassed mixture of Toluene/H₂O (10:1). Subject the flask to three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂; failure to degas will result in immediate catalyst death (precipitation of inactive palladium black).
Heating: Seal the flask and heat at 100 °C for 16 hours.
Workup & Validation: Cool to room temperature and filter the crude mixture through a pad of Celite. Self-Validation: The Celite pad captures the precipitated palladium black (a visual confirmation that the catalyst has completed its lifecycle). Wash the filtrate with brine to remove phosphate salts and excess boronic acid.
Step-by-step workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Pharmacophoric Utility in Drug Design
When integrated into a larger molecular framework, the 3-chloro-4,5-dimethoxyaryl motif provides highly specialized interactions within biological binding pockets:
Halogen Bonding (σ-Hole Interactions): The chlorine atom possesses an anisotropic electron distribution. While its equatorial belt is electronegative, its distal pole features a localized region of positive electrostatic potential (the σ-hole). This allows the chlorine to act as a highly directional Lewis acid, forming strong halogen bonds with backbone carbonyl oxygens in kinase hinge regions.
Bioisosterism: The di-methoxy motif closely mimics the 3,4,5-trimethoxyphenyl ring found in natural products like colchicine and combretastatin A-4. By replacing one methoxy group with a chlorine atom, chemists maintain the required steric bulk for the tubulin binding site while significantly improving the metabolic stability of the compound against oxidative O-demethylation by CYP450 enzymes.
References
Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications
Source: ACS Omega
URL: [Link]
Technical Whitepaper: Safety, Handling, and Synthetic Application of 3-Chloro-4,5-dimethoxyphenol
Executive Summary In modern pharmaceutical development, halogenated aromatic building blocks are indispensable for constructing complex active pharmaceutical ingredients (APIs). 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-6...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical development, halogenated aromatic building blocks are indispensable for constructing complex active pharmaceutical ingredients (APIs). 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) is a highly functionalized intermediate characterized by a unique electronic topology[1]. The presence of two strongly electron-donating methoxy groups paired with an electron-withdrawing chlorine atom renders the phenolic hydroxyl group highly reactive for etherification and cross-coupling reactions. However, this same electronic configuration makes the compound susceptible to auto-oxidation and necessitates stringent safety and handling protocols.
This technical guide synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental workflows to provide researchers with a comprehensive, self-validating framework for utilizing 3-chloro-4,5-dimethoxyphenol.
Physicochemical Profiling & Identity
To design effective storage and reaction conditions, we must first establish the quantitative baseline of the compound. The following table summarizes the core physicochemical properties essential for stoichiometric calculations and risk assessment[1].
Parameter
Value / Description
Analytical Causality & Impact
Chemical Name
3-Chloro-4,5-dimethoxyphenol
Core scaffold for API synthesis.
CAS Registry Number
89981-66-8
Unique identifier for regulatory compliance.
Molecular Formula
C₈H₉ClO₃
Dictates mass balance in synthesis.
Molecular Weight
188.61 g/mol
Used for precise molarity and equivalents calculations.
Standard Purity
≥ 95.0%
Trace impurities often include unreacted chlorination precursors.
Solubility Profile
Soluble in DMF, DMSO, MeOH
High lipophilicity; requires polar aprotic solvents for SN2 reactions.
Based on the Global Harmonized System (GHS) classifications for closely related halogenated dimethoxyphenols, 3-chloro-4,5-dimethoxyphenol exhibits specific toxicological pathways that dictate our engineering controls[2].
Skin Irritation (Category 2 - H315): The lipophilic nature of the dimethoxy-aromatic ring allows the molecule to easily partition into the stratum corneum. Once integrated into the lipid bilayer, the weakly acidic phenolic hydroxyl group disrupts local cellular pH, leading to epidermal inflammation.
Eye Irritation (Category 2A - H319): Direct contact with the corneal epithelium causes rapid protein denaturation. The chlorine substituent increases the electrophilicity of the ring, exacerbating tissue damage compared to non-halogenated phenols.
Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): Inhalation of crystalline dust or aerosols leads to immediate irritation of the respiratory mucosa.
Do not rely solely on standard operating procedures; build self-validating systems that actively confirm their own efficacy.
Personal Protective Equipment (PPE) Selection
Glove Causality: Standard latex gloves are highly permeable to halogenated organic compounds. You must use Nitrile gloves (minimum thickness 0.11 mm) . The nitrile butadiene rubber provides a dense cross-linked barrier that prevents the lipophilic phenol from permeating to the skin.
Respiratory Protection: When handling >10g outside of a fume hood, a half-face respirator with P100 particulate filters is mandatory to mitigate H335 risks.
Storage & Auto-Oxidation Prevention
Electron-rich phenols are notoriously prone to auto-oxidation, forming reactive quinone species when exposed to atmospheric oxygen and ambient light.
Protocol: Store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen) in an amber glass vial.
Self-Validating System: Place a cobalt(II) chloride moisture-indicating strip and an oxygen-indicator pill inside the secondary desiccator containment. Validation: If the moisture strip turns from blue to pink, or the oxygen pill turns blue, the primary seal is compromised, and the compound must be re-purified via recrystallization before sensitive catalytic use.
Logical workflow for assessing and neutralizing a 3-chloro-4,5-dimethoxyphenol spill.
Experimental Workflow: O-Alkylation for API Precursor Synthesis
A fundamental application of 3-chloro-4,5-dimethoxyphenol in drug discovery is O-alkylation to build complex ether linkages. The following methodology explains the why behind each operational step.
Step-by-Step Methodology
Preparation & Inertion: Flame-dry a Schlenk flask under vacuum and purge with Argon. Causality: Atmospheric moisture competitively hydrolyzes the alkyl halide electrophile, drastically reducing reaction yield.
Dissolution: Dissolve 1.0 equivalent (eq) of 3-chloro-4,5-dimethoxyphenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent. It strongly solvates cations but leaves anions "naked," thereby hyper-activating the phenoxide nucleophile for the subsequent SN2 attack.
Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base (pKa ~10.3) perfectly tuned to deprotonate the phenol (pKa ~9.5) without triggering unwanted side reactions (such as E2 elimination) on the alkyl halide.
Electrophilic Addition: Add 1.2 eq of the target alkyl halide dropwise via syringe. Elevate the temperature to 60°C.
Self-Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot at t=2h. Quench in 1 mL MeCN/H₂O and analyze via LC-MS.
Validation: The disappearance of the starting material peak at m/z 187 [M-H]⁻ confirms complete deprotonation and consumption. If starting material persists >5%, verify the anhydrous state of the K₂CO₃, as moisture may have quenched the electrophile.
Workup: Cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Mechanistic pathway of the O-Alkylation of 3-chloro-4,5-dimethoxyphenol.
Comprehensive Technical Guide on the Physical State and Thermodynamic Properties of 3-Chloro-4,5-dimethoxyphenol at Room Temperature
Executive Summary 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) is a highly substituted phenolic compound frequently utilized as an organic building block in pharmaceutical synthesis and materials science[1]. Determinin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) is a highly substituted phenolic compound frequently utilized as an organic building block in pharmaceutical synthesis and materials science[1]. Determining its physical state at standard ambient temperature and pressure (SATP) is critical for handling, storage, and formulation workflows. Based on its molecular architecture, thermodynamic principles, and comparative analysis with structural analogs, 3-chloro-4,5-dimethoxyphenol exists as a solid at room temperature (20–25 °C) .
This whitepaper provides an in-depth mechanistic analysis of the intermolecular forces dictating this physical state, supported by empirical thermal analysis protocols designed for rigorous laboratory validation.
Structural Overview and Molecular Properties
The physical state of any compound is an emergent property of its molecular structure. 3-Chloro-4,5-dimethoxyphenol features a benzene ring substituted with a hydroxyl group, two methoxy groups, and a chlorine atom. This high degree of substitution significantly restricts molecular rotation and promotes dense packing in the solid state.
Table 1: Physicochemical Profile of 3-Chloro-4,5-dimethoxyphenol
Property
Value
Chemical Name
3-Chloro-4,5-dimethoxyphenol
CAS Registry Number
89981-66-8
Molecular Formula
C₈H₉ClO₃
Molecular Weight
188.61 g/mol
Physical State (at 25 °C)
Solid
Predicted Appearance
Crystalline powder
Key Functional Groups
Phenolic -OH, Methoxy (-OCH₃), Chloro (-Cl)
Mechanistic Causality of the Solid State
As a Senior Application Scientist, it is not enough to simply state that a compound is a solid; one must understand the causality behind the crystallization. The solid state of 3-chloro-4,5-dimethoxyphenol at room temperature is driven by a synergistic combination of three primary intermolecular forces:
Intermolecular Hydrogen Bonding: The phenolic hydroxyl (-OH) group acts as a potent hydrogen bond donor and acceptor. In the solid state, these groups form extensive, directional intermolecular networks. This significantly elevates the enthalpy of fusion (
ΔHfus
), requiring higher thermal energy to disrupt the crystal lattice compared to non-hydrogen-bonding analogs.
Dipole-Dipole Interactions: The molecule possesses a strong permanent dipole moment. The highly electronegative chlorine atom and the oxygen atoms of the methoxy groups create localized regions of partial negative charge. These dipoles align in a head-to-tail fashion within the crystal lattice to minimize electrostatic potential energy.
London Dispersion Forces: With a molecular weight of 188.61 g/mol , the molecule possesses a large, polarizable electron cloud. The delocalized
π
-electrons of the aromatic ring and the large atomic radius of the chlorine atom enhance transient induced-dipole interactions, further stabilizing the solid phase.
Comparative Analog Analysis
To validate this mechanistic model, we benchmark 3-chloro-4,5-dimethoxyphenol against well-characterized structural analogs. Unsubstituted phenol is already a solid at room temperature. Adding heavy, polar substituents (like chloro and methoxy groups) universally increases the melting point due to enhanced dispersion forces and lattice packing efficiency[2][3].
Table 2: Melting Points of Reference Phenolic Analogs
To empirically validate the solid state and determine the exact melting point of a synthesized or procured batch of 3-chloro-4,5-dimethoxyphenol, researchers must employ self-validating thermal analysis workflows.
DSC provides a quantitative thermodynamic profile of the solid-to-liquid transition. This protocol includes an internal calibration step to ensure trustworthiness.
Instrument Calibration (Internal Control): Calibrate the DSC instrument using high-purity indium (mp = 156.6 °C,
ΔHfus
= 28.45 J/g). This step is non-negotiable as it self-validates the temperature and heat flow accuracy of the run.
Sample Preparation: Accurately weigh 2.0–5.0 mg of the solid 3-chloro-4,5-dimethoxyphenol into an aluminum DSC pan. Seal with a crimped lid to prevent sublimation of the halogenated phenol during heating.
Thermal Cycling: Equilibrate the sample at 0 °C. Ramp the temperature at a strictly controlled rate of 10 °C/min up to 200 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.
Data Interpretation: Identify the primary endothermic peak. The extrapolated onset temperature of this peak represents the thermodynamic melting point, confirming the compound's solid state at 25 °C.
Protocol B: Capillary Melting Point Determination
For rapid, routine laboratory verification, the capillary method is standard.
Pulverization: Triturate the solid sample into a fine, homogeneous powder using an agate mortar and pestle to ensure uniform heat transfer.
Loading: Introduce the powder into a glass capillary tube. Drop the tube through a 1-meter glass guide tube onto a hard surface 3–5 times to pack the solid tightly to a height of 2–3 mm.
Validation & Heating: Insert the capillary into the melting point apparatus alongside a known reference standard (e.g., Benzoic acid, mp = 122 °C) to validate the heating rate. Apply a rapid heating rate until 20 °C below the anticipated melting point, then reduce to a precise 1 °C/min.
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquefied (clear melt).
Logical Relationship Visualization
The following diagram illustrates the causal relationship between the molecular structural features of 3-chloro-4,5-dimethoxyphenol and its macroscopic physical state.
Caption: Logical flow of molecular interactions dictating the solid state of 3-chloro-4,5-dimethoxyphenol.
Conclusion
Through a rigorous evaluation of its molecular structure, functional group thermodynamics, and comparative analog data, it is definitively established that 3-chloro-4,5-dimethoxyphenol is a solid at room temperature . The synergistic effects of intermolecular hydrogen bonding from the phenolic hydroxyl group, combined with strong dipole-dipole and dispersion forces from the methoxy and chloro substituents, create a highly stable crystal lattice that requires temperatures well above 25 °C to overcome.
References
National Institutes of Health (NIH) / PubChem. "4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem" PubChem Compound Database. Retrieved from: [Link]
Comprehensive Technical Guide on 3-Chloro-4,5-dimethoxyphenol: Synthesis, Characterization, and Regulatory Framework
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) Executive Overview & Chemical Identity 3-Chloro-4,5-dimethoxyphenol, regis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound Focus: 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8)
Executive Overview & Chemical Identity
3-Chloro-4,5-dimethoxyphenol, registered under CAS number 89981-66-8[1], is a highly substituted halogenated phenol. In advanced organic synthesis and pharmaceutical development, asymmetric dimethoxyphenols serve as critical building blocks for complex alkaloids, specialized inhibitors, and agrochemical active ingredients.
Understanding the precise regiochemistry of this molecule—where the hydroxyl group, two methoxy groups, and a chlorine atom occupy specific positions on the benzene ring—is paramount. Commercially available batches typically feature a purity of ≥ 95%[2] and a molecular weight of 188.61 g/mol [3]. To prevent oxidative degradation, it is standard practice to store the compound under an inert atmosphere at room temperature[4].
A common pitfall in the synthesis of halogenated phenols is attempting direct electrophilic halogenation of the parent phenol (e.g., 3,4-dimethoxyphenol). Because the hydroxyl (-OH) group is a powerful ortho/para directing group, direct chlorination using N-Chlorosuccinimide (NCS) or
SO2Cl2
overwhelmingly yields the 2-chloro or 6-chloro isomers.
To specifically access the 3-chloro isomer (CAS 89981-66-8), process chemists must bypass direct electrophilic aromatic substitution. The most robust, self-validating approach is a Baeyer-Villiger oxidation starting from 3-chloro-4,5-dimethoxybenzaldehyde. This functional group interconversion guarantees absolute regiocontrol because the carbon-oxygen bond is formed precisely where the aldehyde carbon was attached.
Fig 1. Regioselective synthesis of CAS 89981-66-8 via Baeyer-Villiger oxidation.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The visual and thermal changes at each step serve as in-process controls.
Oxidation Phase (Formate Generation):
Dissolve 10.0 mmol of 3-chloro-4,5-dimethoxybenzaldehyde in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0°C.
Causality: Cooling to 0°C controls the exothermic nucleophilic attack of the peroxy acid onto the aldehyde, preventing thermal degradation of the intermediate Criegee adduct.
Slowly add 15.0 mmol of meta-chloroperoxybenzoic acid (m-CPBA, 77% w/w). Stir for 30 minutes at 0°C, then allow it to warm to room temperature for 4 hours.
Validation: The reaction progress can be monitored via TLC (Hexanes:EtOAc 3:1). The aldehyde spot will disappear, replaced by a lower-polarity aryl formate spot.
Hydrolysis Phase (Phenol Liberation):
Concentrate the reaction mixture under reduced pressure. Redissolve the crude aryl formate in 30 mL of Methanol (MeOH).
Add 15 mL of a 2M aqueous NaOH solution. Stir at room temperature for 1 hour.
Causality: Base-catalyzed acyl-oxygen cleavage selectively hydrolyzes the formate ester without risking the cleavage of the robust aryl-methyl ether bonds (which would require harsh Lewis acids like
BBr3
).
Workup and Isolation:
Evaporate the methanol under vacuum. Dilute the aqueous layer with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove neutral impurities (e.g., unreacted starting material and m-chlorobenzoic acid byproducts).
Acidify the aqueous phase using 1M HCl until the pH reaches 3.0.
Validation: A distinct cloudiness or precipitation will occur as the water-soluble phenoxide is protonated into the organic-soluble phenol.
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the crude product. Purify via flash chromatography if necessary.
Analytical Characterization & Self-Validation
To ensure the trustworthiness of the synthesized or procured batch, researchers must validate the structural integrity of 3-chloro-4,5-dimethoxyphenol using orthogonal analytical techniques.
1
H NMR (400 MHz, CDCl
3
):
Expected Shifts: The two methoxy groups will appear as distinct singlets integrating to 3H each, typically around
δ
3.85 and 3.90 ppm.
Diagnostic Peak: Because the ring is 1,3,4,5-tetrasubstituted, the remaining protons at positions 2 and 6 are meta to each other. You should observe two doublets integrating to 1H each in the aromatic region (
δ
6.40 - 6.70 ppm) with a small meta-coupling constant (
J≈2.5
Hz). If the sample was incorrectly chlorinated at the 2-position, the NMR would show ortho-coupled protons (
J≈8
Hz), immediately flagging a failed synthesis.
LC-MS (ESI-):
Due to the acidic nature of the phenol, negative electrospray ionization (ESI-) is highly sensitive. Expect a dominant
[M−H]−
pseudomolecular ion peak at m/z 187.0 . The presence of the chlorine atom will be confirmed by the characteristic 3:1 isotopic pattern at m/z 187.0 and 189.0.
Regulatory Status & Compliance Pathways
When transitioning 3-chloro-4,5-dimethoxyphenol from bench-scale R&D to pilot or commercial scale, the regulatory framework shifts from basic hazard communication to stringent quality and environmental oversight.
Regulatory Escalation
Fig 2. Regulatory escalation pathway for API intermediates in pharmaceutical supply chains.
REACH (European Union): If manufactured or imported into the EU at quantities exceeding 1 tonne per year, the compound falls under REACH regulations. However, if it is used exclusively for the synthesis of another substance and is rigorously contained, it qualifies for registration as a Transported Isolated Intermediate (TII) . TII status significantly reduces the toxicological data requirements compared to standard full registration[3].
ICH Q11 & FDA Guidelines: If 3-chloro-4,5-dimethoxyphenol is designated as a Regulatory Starting Material (RSM) for an Active Pharmaceutical Ingredient (API), its manufacturing process must be heavily scrutinized under ICH Q11 [2]. Process chemists must demonstrate that any impurities—particularly unreacted alkylating agents or halogenated byproducts—are purged effectively in downstream steps to comply with ICH M7 (mutagenic impurities) and ICH Q3C (residual solvents).
TSCA (United States): For non-pharmaceutical commercial use in the US, the substance must be listed on the TSCA Inventory. If unlisted, a Premanufacture Notice (PMN) must be submitted to the EPA prior to scale-up, unless a strict R&D exemption applies.
References
International Council for Harmonisation (ICH). "ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities)." ICH Guidelines. URL: [Link]
European Chemicals Agency (ECHA). "Guidance on Intermediates under REACH." ECHA Support & Regulatory Framework. URL: [Link]
A Methodological Framework for the Thermodynamic Characterization of 3-chloro-4,5-dimethoxyphenol
Abstract: The thermodynamic properties of an active pharmaceutical ingredient (API) or intermediate are foundational to drug development, influencing everything from solubility and stability to formulation and manufactur...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The thermodynamic properties of an active pharmaceutical ingredient (API) or intermediate are foundational to drug development, influencing everything from solubility and stability to formulation and manufacturing processes.[1] This guide presents a comprehensive methodological framework for the complete thermodynamic characterization of novel phenolic compounds, using the molecule 3-chloro-4,5-dimethoxyphenol as a representative case study. Due to the specific nature of this compound, publicly available experimental data is scarce. Therefore, this paper establishes a robust, self-validating workflow combining experimental thermal analysis, vapor pressure measurement, and in silico computational modeling. Protocols are detailed with an emphasis on the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility. This document serves as a blueprint for researchers, scientists, and drug development professionals to generate the critical thermodynamic data required for informed decision-making in the pharmaceutical pipeline.[2][3]
The Imperative of Thermodynamic Profiling in Drug Development
In the journey from a promising molecule to a viable drug product, a thorough understanding of its fundamental physical and chemical properties is paramount. Thermodynamic parameters are not mere data points; they are predictors of a molecule's behavior under various conditions.[1] Key properties such as melting point (Tₘ), enthalpy of fusion (ΔHբᵤₛ), thermal stability, and vapor pressure directly impact:
Formulation & Bioavailability: Solubility, a key determinant of bioavailability, is governed by the Gibbs free energy of solvation, which is a function of enthalpy and entropy.[4]
Chemical, Manufacturing, and Controls (CMC): Process parameters for crystallization, drying, and milling are designed around the thermal properties of the solid-state form.[5]
Stability and Shelf-life: The tendency of a compound to degrade or undergo polymorphic transitions can be predicted from its thermal stability profile and phase transition energetics.[6][7]
This guide outlines a synergistic approach, integrating experimental and computational methods to build a complete and reliable thermodynamic profile for a target molecule like 3-chloro-4,5-dimethoxyphenol.
A Tripartite Strategy for Thermodynamic Characterization
A robust characterization relies on the convergence of data from multiple, orthogonal techniques. We propose a three-pillar strategy that combines direct experimental measurement with theoretical calculation to create a self-validating dataset.
Caption: Integrated workflow for thermodynamic characterization.
Experimental Determination of Thermophysical Properties
Experimental methods provide direct, empirical data on the bulk material. The choice of technique is dictated by the specific property of interest. All protocols must adhere to Good Reporting Practice as outlined by IUPAC to ensure data quality and reproducibility.[8][9][10][11]
Causality: DSC is the gold-standard technique for identifying first-order thermal transitions (like melting) and second-order transitions (like glass transitions).[12] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[13][14] This differential measurement provides high-precision data on transition temperatures and the energy absorbed or released during the process.[15]
Caption: Logical flow of a heat-cool-heat DSC experiment.
Experimental Protocol: Determination of Tₘ and ΔHբᵤₛ
Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., Indium).
Sample Preparation: Accurately weigh 2-5 mg of 3-chloro-4,5-dimethoxyphenol into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at 25°C.
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the observed melting point (e.g., 200°C).
Hold isothermally for 2 minutes to ensure complete melting.
Cool the sample at a controlled rate (e.g., 20°C/min) back to the starting temperature.
Re-heat the sample using the same ramp rate as the first heating scan.
Data Analysis:
Integrate the area of the endothermic peak from the first heating scan to determine the enthalpy of fusion (ΔHբᵤₛ).
Determine the melting temperature (Tₘ) as the onset or peak of the melting endotherm. The second heating scan provides data on the amorphous or recrystallized state.
Causality: TGA measures the change in mass of a sample as a function of temperature.[6][7] It is essential for determining the upper-temperature limit of a compound's stability before it begins to decompose.[5] This information is critical for setting drying temperatures and assessing shelf-life.[16]
Experimental Protocol: Decomposition Temperature (TᏧ)
Calibration: Calibrate the TGA instrument's mass balance and temperature sensor.
Sample Preparation: Place 5-10 mg of 3-chloro-4,5-dimethoxyphenol onto an open TGA pan (e.g., platinum or ceramic).
Instrument Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 50-100 mL/min).[17]
Thermal Program: Ramp the temperature from ambient to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).[17]
Data Analysis: Plot the percentage of mass loss versus temperature. The decomposition onset temperature (TᏧ) is typically determined as the temperature at which 5% mass loss occurs.
Vapor Pressure and Enthalpy of Sublimation
Causality: Vapor pressure is a fundamental property governing sublimation, which is critical for processes like lyophilization (freeze-drying) and for understanding solid-state stability and potential mass loss during storage.[18] Low-volatility compounds require sensitive techniques like the Knudsen effusion method or isothermal TGA to measure the very low mass loss rates.[19][20][21] From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔHₛᵤᵦ) can be calculated using the Clausius-Clapeyron equation.[20]
In Silico Characterization: Computational Chemistry
Causality: When experimental data is unavailable or difficult to obtain (e.g., for reactive intermediates), high-level quantum chemical calculations provide a powerful predictive tool.[22] Density Functional Theory (DFT) is a computationally efficient method for accurately calculating gas-phase thermodynamic properties like the standard enthalpy of formation (ΔHբ°).[23][24]
Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.
Computational Protocol: Gas-Phase Enthalpy of Formation (ΔHբ°)
Structure Optimization: Build the 3D structure of 3-chloro-4,5-dimethoxyphenol. Perform a geometry optimization and frequency calculation using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(2df,2p)).[24][25]
Isodesmic Reaction Design: Construct a balanced theoretical reaction where the types of chemical bonds are conserved on both the reactant and product sides. This minimizes systematic errors in the calculation. For example:
3-chloro-4,5-dimethoxyphenol + Benzene → Chlorobenzene + 1,2-Dimethoxybenzene + Phenol
Energy Calculation: Calculate the total electronic energies (E₀) and thermal corrections to enthalpy (H₂₉₈ - E₀) for all species in the isodesmic reaction.
Enthalpy of Reaction (ΔHᵣₓₙ): Calculate the theoretical enthalpy of the reaction:
ΔHᵣₓₙ = ΣH₂₉₈(products) - ΣH₂₉₈(reactants)
Derivation of ΔHբ°: Rearrange the equation using known experimental ΔHբ° values for the reference compounds (Benzene, Chlorobenzene, Phenol, 1,2-Dimethoxybenzene) obtained from authoritative databases like the NIST Chemistry WebBook.[26][27][28][29][30]
ΔHբ°(target) = [ΔHբ°(Chlorobenzene) + ΔHբ°(1,2-Dimethoxybenzene) + ΔHբ°(Phenol)] - ΔHբ°(Benzene) - ΔHᵣₓₙ
Data Synthesis and Interpretation
The true power of this framework lies in the synthesis of experimental and computational data. For instance, the computationally derived O-H bond dissociation enthalpy (BDE) can provide insights into the antioxidant potential and initial pathways of thermal degradation observed in TGA.[31][32]
Table 1: Exemplar Thermodynamic Data Profile for 3-chloro-4,5-dimethoxyphenol
Property
Symbol
Experimental Value (Hypothetical)
Computational Value (Hypothetical)
Significance in Drug Development
Melting Point
Tₘ
115.5 °C
N/A
Purity indicator, solid form characterization
Enthalpy of Fusion
ΔHբᵤₛ
28.7 kJ/mol
N/A
Crystal lattice energy, solubility modeling
Decomposition Temp.
TᏧ (5% loss)
210.2 °C
N/A
Defines maximum processing temperature
Enthalpy of Formation
ΔHբ° (gas)
N/A
-455.3 kJ/mol
Fundamental stability, reaction calorimetry
O-H Bond Dissociation Enthalpy
BDE(O-H)
N/A
355.1 kJ/mol
Antioxidant potential, degradation pathway
Note: The values presented in this table are hypothetical and for illustrative purposes only. They serve as a template for reporting results obtained by following the described protocols.
Conclusion
The thermodynamic characterization of a new chemical entity like 3-chloro-4,5-dimethoxyphenol is a non-negotiable step in modern drug development. By adopting a multi-pronged strategy that leverages the strengths of experimental thermal analysis and predictive computational chemistry, researchers can build a comprehensive, reliable, and scientifically sound data package. This framework provides not just the methods, but the causal logic behind them, empowering scientists to make critical, data-driven decisions that accelerate the path from discovery to a safe and effective medicine.
References
Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
Linstrom, P. J., & Mallard, W. G. (2001, March 17). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data.
National Institute of Standards and Technology. (2009, February 11). The NIST Chemistry Webbook.
Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
Chattopadhyay, S., Tobias, H. J., & Ziemann, P. J. (2001, July 18). A Method for Measuring Vapor Pressures of Low-Volatility Organic Aerosol Compounds Using a Thermal Desorption Particle Beam Mass Spectrometer. Analytical Chemistry - ACS Publications.
Chattopadhyay, S., Tobias, H. J., & Ziemann, P. J. (2001, August 15). A method for measuring vapor pressures of low-volatility organic aerosol compounds using a thermal desorption particle beam mass spectrometer. PubMed.
Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
PubChem. (2006, May 4). NIST Chemistry WebBook - PubChem Data Source.
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
Copernicus ACP. (2023, June 21). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber.
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube.
International Union of Pure and Applied Chemistry. (2011, August 30). ThermoML - IUPAC | International Union of Pure and Applied Chemistry.
PMC. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
Presto, A. A. (n.d.). Measurement and characterization of low volatility organic compounds in the atmosphere.
Bazyleva, A., et al. (2021). Good reporting practice for thermophysical and thermochemical property measurements (IUPAC Technical Report). OUCI.
Bazyleva, A., et al. (2021). Good reporting practice for thermophysical and thermochemical property measurements (IUPAC Technical Report). DTU Research Database.
University of Manchester. (2020, July 17). Measuring and predicting the vapour pressure of organic molecules to reduce uncertainties in air-quality and climate change models. Research Explorer.
Gomes, J. R. B., & da Silva, M. A. V. R. (2003, January 21). Gas-Phase Thermodynamic Properties of Dichlorophenols Determined from Density Functional Theory Calculations. The Journal of Physical Chemistry A - ACS Publications.
Dearden, J. C., & Tomlinson, E. (n.d.). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. PubMed.
Piñeiro, M. M., et al. (2013, October 25). Experimental Densities and Speeds of Sound of Substituted Phenols and Their Modeling with the Prigogine–Flory–Patterson Model. Journal of Chemical & Engineering Data.
Slideshare. (n.d.). the role of thermodynamics in drug stability.
ResearchGate. (n.d.). (PDF) Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report).
European Pharmaceutical Review. (2007, November 23). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!.
American Pharmaceutical Review. (2017, October 15). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook.
PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.
Xu, F., et al. (2009, April 30). Mechanism and Thermal Rate Constants for the Complete Series Reactions of Chlorophenols with H. Environmental Science & Technology - ACS Publications.
MDPI. (2002, April 25). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study.
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures.
Standard Reference Data. (2009, October 15). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data.
PMC. (n.d.). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report).
Dominican Scholar. (n.d.). Ab initio Study of the Formation and Degradation Reactions of Chlorinated Phenols.
Stagner, W. C. (2025). Thermodynamics for Drug Product Design: A Guide for Pharmaceutical Scientists. John Wiley & Sons.
Analytical Chemistry. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds.
Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST.
ResearchGate. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High -.
ResearchGate. (n.d.). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols | Request PDF.
Gomes, J. R. B., et al. (2005, January 25). Theoretical Study of Hydrogen-Bonded Complexes of Chlorophenols with Water or Ammonia: Correlations and Predictions of pKa Values. The Journal of Physical Chemistry A - ACS Publications.
MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
DSC techniques and their applications in biology and nanoscience. (2010, December 15).
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of 3-Chloro-4,5-dimethoxyphenol
Executive Summary and Mechanistic Rationale The analysis of halogenated methoxyphenols, specifically 3-chloro-4,5-dimethoxyphenol , requires precise chromatographic resolution due to their structural complexity and poten...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Mechanistic Rationale
The analysis of halogenated methoxyphenols, specifically 3-chloro-4,5-dimethoxyphenol , requires precise chromatographic resolution due to their structural complexity and potential for matrix interference. This compound features a highly functionalized aromatic ring: a strongly electronegative chlorine atom, two electron-donating methoxy groups, and a weakly acidic phenolic hydroxyl group.
Currently, the primary detection methods for chlorophenols and related derivatives rely heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD)[1]. While Gas Chromatography (GC) is an option, it often involves lengthy sample preparation times and complex derivatization steps for phenolic compounds[2]. Therefore, reversed-phase HPLC (RP-HPLC) provides a more robust, direct, and scalable alternative.
This application note details a self-validating RP-HPLC-DAD methodology. We emphasize the causality behind our experimental choices—specifically, the use of a Pentafluorophenyl (PFP) stationary phase and an acidic mobile phase—to ensure maximum sensitivity, peak symmetry, and reproducibility.
Chromatographic Strategy: The "Why" Behind the Method
Stationary Phase Selection: PFP vs. C18
While traditional C18 columns rely purely on hydrophobic dispersive forces, the structural nuances of 3-chloro-4,5-dimethoxyphenol demand orthogonal selectivity. We utilize a Pentafluorophenyl (PFP) column . The fluorine atoms in the PFP phase enable unique retention mechanisms, including
π−π
interactions, dipole-dipole interactions, and hydrogen bonding. Previous studies on priority phenolic pollutants have demonstrated that PFP phases yield superior selectivity for chlorophenol components compared to standard alkyl phases[2]. Furthermore, utilizing a narrow, short column packed with sub-2
μ
m or 3
μ
m particles significantly increases peak sharpness and overall assay sensitivity[3].
Mobile Phase and pH Control
The phenolic hydroxyl group of 3-chloro-4,5-dimethoxyphenol has an estimated
pKa
between 8.0 and 9.0. To prevent peak tailing and retention time shifts caused by partial ionization, the mobile phase pH must be maintained at least 2 units below the
pKa
. We employ 0.1% Acetic Acid in Water (pH ~2.8) as the aqueous mobile phase. This ensures the analyte remains fully protonated (neutral), maximizing its interaction with the hydrophobic stationary phase.
Detection Wavelength
The conjugated aromatic system, augmented by the auxochromic methoxy and hydroxyl groups, provides strong UV absorbance. DAD scanning is set to 280 nm , which is the standard optimal wavelength for chlorophenoxy and dimethoxyphenol derivatives[4].
Experimental Workflow and Self-Validating Protocol
Workflow for the extraction and HPLC-DAD analysis of 3-chloro-4,5-dimethoxyphenol.
Internal Standard (IS): 4-chlorophenol (to correct for extraction losses and injection variability).
Solvents: HPLC-grade Methanol, Acetonitrile, and Ultrapure Water (18.2 M
Ω⋅cm
).
Modifiers: Glacial Acetic Acid (LC-MS grade).
Step-by-Step Methodology
Step 1: Preparation of Standard Solutions
Accurately weigh 10.0 mg of 3-chloro-4,5-dimethoxyphenol and dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.
Prepare a series of working standard solutions by serially diluting the stock with the initial mobile phase (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0
μ
g/mL).
Spike each working standard with the Internal Standard to a final concentration of 5.0
μ
g/mL.
Transfer 5.0 mL of the aqueous sample to a glass centrifuge tube.
Add 5.0 mL of Ethyl Acetate and vortex vigorously for 2 minutes to partition the lipophilic phenol into the organic layer.
Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen.
Reconstitute the residue in 1.0 mL of Initial Mobile Phase (Water/Methanol, 70:30 v/v).
Filter through a 0.22
μ
m PTFE syringe filter directly into an HPLC autosampler vial.
Step 3: HPLC Instrumentation and Conditions
Program the HPLC system according to the parameters outlined in Table 1.
Table 1: Optimized HPLC-DAD Parameters
Parameter
Specification
Rationale
Column
Hypersil GOLD PFP (100 x 2.1 mm, 3
μ
m)
Fluorinated phase provides superior
π−π
selectivity for halogenated aromatics[2].
Mobile Phase A
0.1% Acetic Acid in Ultrapure Water
Maintains pH ~2.8 to suppress phenolic ionization.
Mobile Phase B
Methanol (HPLC Grade)
Elution solvent; provides better peak shape for phenols than Acetonitrile.
Flow Rate
0.4 mL/min
Balances backpressure and optimal linear velocity for 2.1 mm ID columns.
Column Temperature
40 °C
Reduces solvent viscosity and improves mass transfer kinetics.
Injection Volume
10
μ
L
Prevents column overloading while maintaining sensitivity.
Detection
DAD at 280 nm (Ref: 360 nm)
Optimal absorption maximum for substituted methoxyphenols[4].
Step 4: Gradient Elution Program
To ensure a self-validating run, the gradient must elute the analyte sharply while washing the column of highly lipophilic matrix interferences.
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
70
30
Initial Hold
1.0
70
30
Isocratic
8.0
10
90
Linear Ramp
10.0
10
90
Column Wash
10.1
70
30
Re-equilibration
15.0
70
30
End of Run
Method Validation and Performance Metrics
A robust analytical method must be self-validating. Based on benchmark data for similar dimethoxyphenols and chlorophenols, the method should be validated according to ICH Q2(R1) guidelines.
Table 3: Expected Validation Parameters
Parameter
Expected Value Range
Validation Criteria
Retention Time (RT)
6.5 - 7.5 min
%RSD < 1.0% across 6 replicate injections.
Linearity (
R2
)
> 0.999
Evaluated over the range of 0.1 to 50
μ
g/mL.
Limit of Detection (LOD)
0.01 - 0.05
μ
g/mL
Signal-to-Noise (S/N) ratio
≥
3:1.
Limit of Quantitation
0.03 - 0.15
μ
g/mL
Signal-to-Noise (S/N) ratio
≥
10:1.
Accuracy (Recovery)
95.0% - 105.0%
Assessed via matrix spiking at 3 concentration levels.
Precision (%RSD)
< 2.0%
Intra-day and inter-day repeatability.
System Suitability Test (SST)
Before analyzing unknown samples, inject a System Suitability Standard (5.0
μ
g/mL). The run is only considered valid if:
Tailing Factor (
Tf
):≤
1.5 (Ensures the acidic mobile phase is effectively suppressing ionization).
Theoretical Plates (
N
):≥
5000 (Confirms column health and efficiency).
Resolution (
Rs
):≥
2.0 between the analyte and the internal standard.
References
Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water. Scirp.org. Available at:[Link]
Chromatographic Determination of Chlorophenols. Jcsp.org.pk. Available at:[Link]
Analyzing Phenolic Pollutants in Water Using U-HPLC. Lcms.cz. Available at:[Link]
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asianpubs.org. Available at:[Link]
Application Notes & Protocols: Leveraging 3-chloro-4,5-dimethoxyphenol in Pharmaceutical Formulations
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3-chloro-4,5-dimethoxyphenol. It outlines the compound's cr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 3-chloro-4,5-dimethoxyphenol. It outlines the compound's critical physicochemical properties, offers detailed protocols for its analytical determination, and explores its potential applications, primarily as a synthetic intermediate in pharmaceutical manufacturing. The guide emphasizes the causality behind experimental choices, ensuring protocols are robust and self-validating.
Part 1: Compound Overview and Physicochemical Characterization
3-chloro-4,5-dimethoxyphenol is a substituted phenolic compound. Its structure, featuring a chlorinated and dimethoxylated aromatic ring, suggests its primary role as a precursor or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Phenolic compounds, as a class, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making their derivatives valuable in pharmacology.[1][2] The chloro and methoxy substituents play a crucial role in modulating the electronic and steric properties of the molecule, which can be leveraged to fine-tune interactions with biological targets.[3]
Understanding the fundamental physicochemical properties of 3-chloro-4,5-dimethoxyphenol is the foundational step for its application in any pharmaceutical context. These parameters dictate handling, storage, reaction conditions, and purification strategies.
Table 1: Physicochemical Properties of Substituted Phenols and Related Compounds
Property
Value / Observation
Source / Rationale
Molecular Formula
C₈H₉ClO₃
Based on related compound 3-Chloro-4,5-dimethoxybenzaldehyde (C₉H₉ClO₃)[4]
Molecular Weight
~188.61 g/mol
Calculated based on atomic weights.
Appearance
Likely a solid at room temperature.
Phenols and their derivatives are often crystalline solids (e.g., 3,4-Dimethoxyphenol)[5]
Solubility
Expected to be slightly soluble in water; soluble in organic solvents.
Chlorinated phenols are generally slightly soluble in water but show good solubility in alcohols (like ethanol), ethers, and chlorinated solvents.[6][7]
Stability
Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Phenolic hydroxyl groups can be susceptible to oxidation.[7]
Part 2: Analytical Methods for Quality Control
Robust analytical methods are essential for verifying the purity and identity of starting materials in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying non-volatile compounds like 3-chloro-4,5-dimethoxyphenol.
Protocol 1: Purity Determination and Quantification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for the analysis of 3-chloro-4,5-dimethoxyphenol. It is based on established methods for similar phenolic compounds and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
1. Rationale and Causality:
Reverse-Phase Chromatography (C18 column): The non-polar stationary phase (C18) is ideal for retaining moderately polar compounds like substituted phenols from a polar mobile phase.
Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier that provides good peak shape. Water is the weak solvent. Formic acid is added to suppress the ionization of the phenolic hydroxyl group (pKa ~10), ensuring a consistent retention time and sharper peaks.
UV Detection: The aromatic ring of the analyte provides strong UV absorbance, making UV detection a simple and sensitive method for quantification. The maximum absorbance wavelength (λmax) should be experimentally determined but is typically around 280 nm for phenolic compounds.
2. Materials and Equipment:
HPLC system with UV or Diode Array Detector (DAD)
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3-chloro-4,5-dimethoxyphenol reference standard
HPLC-grade acetonitrile, methanol, and water
Formic acid (reagent grade)
0.22 µm or 0.45 µm syringe filters
3. Step-by-Step Methodology:
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol or the mobile phase to prepare a stock solution (e.g., 1 mg/mL). From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
Sample Preparation: Dissolve the test sample of 3-chloro-4,5-dimethoxyphenol in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: Determine λmax via DAD scan (expect ~280 nm).
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution to determine its concentration and assess for impurities. Purity can be calculated using an area percent method.
4. Self-Validation and System Suitability:
System Suitability: Before analysis, inject a standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be <2%.
Linearity: The calibration curve should have a correlation coefficient (r²) of >0.999.
Workflow for Analytical Method Development
The following diagram illustrates the logical flow for developing and validating an HPLC method for a compound like 3-chloro-4,5-dimethoxyphenol.
Caption: Decision tree for pharmaceutical formulation strategy.
Part 4: Pre-formulation Studies Protocol
Should direct therapeutic application be considered, the following protocol outlines a fundamental pre-formulation study.
Protocol 2: Aqueous Solubility Determination
1. Rationale and Causality:
Solubility is a critical determinant of a drug's bioavailability. This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility. By testing at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, 6.8), we can predict how the compound's absorption might vary.
2. Materials and Equipment:
3-chloro-4,5-dimethoxyphenol
pH buffers (1.2, 4.5, 6.8)
Scintillation vials or sealed tubes
Orbital shaker with temperature control
Validated HPLC method (as per Protocol 1)
Centrifuge
3. Step-by-Step Methodology:
Add an excess amount of 3-chloro-4,5-dimethoxyphenol to a vial (enough so that solid material remains after equilibration).
Add a known volume (e.g., 5 mL) of a specific pH buffer to the vial.
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
After shaking, allow the vials to stand, then centrifuge to pellet the undissolved solid.
Carefully withdraw a sample from the supernatant, ensuring no solid is transferred.
Filter the sample through a 0.22 µm filter.
Dilute the filtered sample as necessary with the mobile phase and analyze its concentration using the validated HPLC method.
Repeat for each pH buffer.
References
Various therapeutic formulations of phenolic compounds: An overview. (2025). Medical Novelty and Breakthroughs in Agriculture.
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Biological and Pharmaceutical Sciences, 24(03), 095–102.
Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies. (n.d.). PMC.
Role of the Encapsulation in Bioavailability of Phenolic Compounds. (2020). Pharma Excipients.
Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances. (2023). Journal of Population Therapeutics and Clinical Pharmacology.
Application Notes and Protocols for the Analytical Determination of 3,4-Dimethoxyphenol by HPLC and GC-MS. (n.d.). Benchchem.
3-Chloro-4,5-dimethoxybenzaldehyde | CAS 18268-68-3. (n.d.). Santa Cruz Biotechnology.
Application Note: Catalytic Architectures for the Regioselective Chlorination of 4,5-Dimethoxyphenol
Executive Summary The selective halogenation of electron-rich aromatic systems is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. For 4,5-dimethoxyphenol, achieving...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The selective halogenation of electron-rich aromatic systems is a critical transformation in the synthesis of advanced pharmaceutical intermediates and agrochemicals. For 4,5-dimethoxyphenol, achieving absolute regiocontrol during electrophilic aromatic substitution (SEAr) is notoriously difficult due to the highly activated nature of the aromatic ring. Uncatalyzed chlorination typically yields a mixture of regioisomers and over-chlorinated byproducts.
This application note provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded guide to the modern catalytic systems that enable the precise synthesis of 2-chloro-4,5-dimethoxyphenol . By leveraging bifunctional organocatalysts and electroenzymatic cascades, researchers can bypass innate kinetic limitations and achieve >20:1 regioselectivity.
To understand the necessity of advanced catalysts, one must first analyze the electronic and steric microenvironment of 4,5-dimethoxyphenol:
Electronic Activation : The hydroxyl group at C1 strongly directs electrophiles to the ortho positions (C2 and C6). Simultaneously, the methoxy group at C5 acts as a para-director to C2 and an ortho-director to C6. This synergistic electron donation makes both C2 and C6 highly susceptible to electrophilic attack.
Steric Bottlenecks : While C6 is electronically activated, it is sterically sandwiched between the C1 hydroxyl and the C5 methoxy group. Conversely, C2 is flanked only by the C1 hydroxyl and a small proton at C3.
Despite C2 being the kinetically favored and sterically accessible site, aggressive chlorinating agents like sulfuryl chloride (SO2Cl2) or unactivated N-chlorosuccinimide (NCS) often overpower this steric bias, leading to the formation of 2,6-dichloro-4,5-dimethoxyphenol[1].
The Organocatalytic Solution
To achieve absolute mono-selectivity at C2, the transition state must be tightly controlled. Historically, were used to hydrogen-bond with the phenol and direct the chlorine[1]. However, these catalysts are prone to intramolecular cyclization, degrading into catalytically inactive guanidinium salts[2].
Modern protocols utilize a . The thiourea moiety anchors the 4,5-dimethoxyphenol via hydrogen bonding, while the selenoether activates NCS, forming a selenium-bound chloronium intermediate. This ternary complex physically restricts chlorine delivery exclusively to the less hindered C2 position, preventing over-chlorination[2].
Comparative Analysis of Catalytic Systems
The following table summarizes the quantitative performance metrics of state-of-the-art catalytic systems used for the ortho-selective chlorination of phenols.
This protocol utilizes a Lewis basic selenoether catalyst to achieve precision chlorination. The system is self-validating: the absence of catalyst precipitation confirms the selenoether's resistance to degradation.
Substrate Dissolution : In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 4,5-dimethoxyphenol in 100 mL of anhydrous solvent. Causality: Non-polar solvents are mandatory to prevent disruption of the critical hydrogen-bonding network between the catalyst and the phenol.
Catalyst Integration : Add 1 mol% of the selenoether catalyst. Stir at room temperature for 10 minutes to allow the pre-assembly of the catalyst-substrate complex.
Electrophile Addition : Cool the reaction mixture to 0 °C. Add NCS in three equal portions over 15 minutes. Causality: Portion-wise addition prevents localized thermal spikes that could drive uncatalyzed, unselective background SEAr reactions.
Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 2 hours. Quality Control: Extract a 0.1 mL aliquot and analyze via ¹³C NMR; the absence of a guanidinium carbon peak (~155 ppm) validates catalyst integrity.
Workup & Purification : Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NCS. Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate 2-chloro-4,5-dimethoxyphenol.
Figure 1: Organocatalytic workflow for the regioselective chlorination of 4,5-dimethoxyphenol.
Protocol B: Green Electroenzymatic Cascade Chlorination
For drug development professionals prioritizing green chemistry, offers an aqueous, room-temperature alternative. The primary failure mode of CPO is oxidative denaturation by bulk H₂O₂. This protocol utilizes an rGO/PEI electrode to generate H₂O₂ in situ at a controlled rate[3].
Buffer : 0.1 M Citrate-phosphate buffer (pH 3.0) containing 100 mM NaCl.
Step-by-Step Methodology
Electrochemical Cell Setup : Assemble a standard three-electrode cell. Use the CPO-ILEMB/rGO/PEI carbon cloth as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference.
Buffer Preparation : Fill the cell with the pH 3.0 buffer containing 100 mM NaCl (the chlorine source) and 5 mM 4,5-dimethoxyphenol.
Oxygenation : Purge the solution with pure O₂ gas for 20 minutes prior to the reaction, and maintain a gentle O₂ bubbling throughout. Causality: Dissolved O₂ is the precursor for the electrocatalytic generation of H₂O₂.
Cascade Initiation : Apply a constant potential of −0.6 V vs SCE. At this potential, the rGO/PEI electrode selectively reduces O₂ to H₂O₂ via a 2-electron pathway.
Enzymatic Chlorination (Self-Validation) : The in situ generated H₂O₂ activates the CPO active site (forming Compound I), which then oxidizes Cl⁻ to chlorinate the phenol. Quality Control: Monitor the chronamperometric current. A stable current profile validates steady H₂O₂ generation. If the current drops, the electrode is fouled. The rigid binding pocket of CPO ensures 100% ortho-selectivity.
Extraction : After 3 hours, extract the aqueous mixture with ethyl acetate (3 × 20 mL) to isolate the pure 2-chloro-4,5-dimethoxyphenol.
Figure 2: Electroenzymatic cascade utilizing CPO for green, ortho-selective chlorination.
References
[3] Zhang, Y., et al. "Efficient Electroenzymatic Cascade Catalysis for Ortho-Selective Chlorination of Phenol." ACS Sustainable Chemistry & Engineering, 2022.
URL:[Link]
[2] Zhao, X., et al. "Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst." The Journal of Organic Chemistry, 2020.
URL:[Link]
[4] Li, J., et al. "Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate." RSC Advances, 2017.
URL:[Link]
[1] Kovács, S., et al. "Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts." The Journal of Organic Chemistry, 2022.
URL:[Link]
gas chromatography mass spectrometry GC-MS for 3-chloro-4,5-dimethoxyphenol
Application Note: High-Resolution GC-MS Analysis and Silyl Derivatization of 3-Chloro-4,5-dimethoxyphenol Introduction & Chemical Context 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) is a specific halogenated methoxyph...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution GC-MS Analysis and Silyl Derivatization of 3-Chloro-4,5-dimethoxyphenol
Introduction & Chemical Context
3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) is a specific halogenated methoxyphenol often encountered as an intermediate in pharmaceutical synthesis, an environmental degradation product, or a plant secondary metabolite. Accurate quantification of this compound is analytically challenging due to the highly polar nature of its hydroxyl (-OH) group. If injected directly into a gas chromatograph, this active hydrogen causes severe peak tailing, irreversible adsorption in the GC inlet, and poor overall sensitivity. To overcome these limitations, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with chemical derivatization is the gold-standard analytical method, providing superior separation efficiency and definitive structural elucidation .
Mechanistic Rationale: The "Why" Behind the Method
Why Derivatize? The active hydrogen on the phenolic hydroxyl group readily hydrogen-bonds with silanol groups on the GC column's stationary phase. Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces this active hydrogen with a non-polar trimethylsilyl (TMS) group. This single modification significantly reduces polarity, increases volatility, and improves the thermal stability of the analyte .
Why BSTFA + 1% TMCS? While BSTFA alone is an effective silylating agent, the addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst. TMCS increases the electrophilicity of the silylating reagent, driving the reaction to rapid completion even for sterically hindered phenols (such as those with bulky adjacent methoxy or chloro groups) .
Why GC-MS (EI) over LC-MS? Electron Ionization (EI) at 70 eV provides highly reproducible, hard-fragmentation mass spectra. This allows for rigorous library matching and structural confirmation of positional isomers (e.g., distinguishing 3-chloro-4,5-dimethoxyphenol from other chlorosyringol derivatives) that LC-MS soft ionization often fails to differentiate .
Experimental Workflow
Workflow for the extraction, silylation, and GC-MS analysis of 3-chloro-4,5-dimethoxyphenol.
Step-by-Step Methodology
Reagents and Materials
Target Analyte: 3-Chloro-4,5-dimethoxyphenol standard (Purity ≥ 98%).
Internal Standard (IS): Phenol-d5 or 4-chlorophenol-d4.
Derivatization Reagent: BSTFA containing 1% TMCS.
Solvents: GC-grade Hexane, Ethyl Acetate, and Pyridine (acts as an acid scavenger during silylation).
Extraction Protocol
Aliquot & Spike: Transfer 5.0 mL of the aqueous sample into a clean glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (10 µg/mL). Causality: Spiking before extraction ensures the IS accounts for any physical losses during sample prep and variations in derivatization efficiency, creating a self-validating quantitative system.
Solvent Addition: Add 2.0 mL of a Hexane/Ethyl Acetate (1:1, v/v) mixture.
Extraction: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.
Collection & Drying: Transfer the upper organic layer to a new vial containing 0.5 g of anhydrous sodium sulfate (Na₂SO₄) to remove residual moisture. Causality: Water aggressively hydrolyzes BSTFA and destroys the resulting TMS derivatives; strict anhydrous conditions are mandatory for reproducibility .
Concentration: Evaporate the dried extract to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.
Silyl Derivatization Protocol
Reagent Addition: Reconstitute the dried residue in 50 µL of anhydrous Pyridine. Add 50 µL of BSTFA + 1% TMCS.
Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.
Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.
GC-MS Instrumental Parameters
Parameter
Setting / Specification
Rationale
Column
HP-5MS (30 m × 0.25 mm ID, 0.25 µm film)
5% phenyl stationary phase provides optimal selectivity for aromatic rings.
Carrier Gas
Helium (Ultra-High Purity, 99.999%)
Constant flow at 1.0 mL/min ensures stable retention times.
Injection Mode
Splitless, 1.0 µL injection volume
Maximizes sensitivity for trace-level detection.
Inlet Temperature
250°C
Ensures rapid, complete volatilization of the TMS derivative.
Oven Program
60°C (1 min) ➔ 15°C/min ➔ 280°C (5 min)
Balances resolution of early eluters with timely elution of target analytes.
Transfer Line Temp
280°C
Prevents cold spots and condensation before the MS source.
Ion Source Temp
230°C
Standard for EI; prevents source contamination and peak broadening.
Ionization Energy
70 eV (Electron Ionization)
Standardized energy for reproducible library fragmentation.
Data Presentation & Expected Results
Upon derivatization, 3-chloro-4,5-dimethoxyphenol (MW = 188.61 g/mol ) is converted to its TMS ether (MW = 260.77 g/mol ). Due to the natural isotopic distribution of Chlorine (approx. 75% ³⁵Cl and 25% ³⁷Cl), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern in a 3:1 ratio.
For high-sensitivity quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, targeting the most abundant and stable fragments to maximize the signal-to-noise ratio.
Compound
State
Retention Time (approx.)
Target Quantifier Ion (m/z)
Qualifier Ions (m/z)
3-Chloro-4,5-dimethoxyphenol
Underivatized
11.2 min
188 [M]⁺ (³⁵Cl)
190 [M+2]⁺, 173[M-CH₃]⁺
3-Chloro-4,5-dimethoxyphenol-TMS
Silylated
13.8 min
260 [M]⁺ (³⁵Cl)
262 [M+2]⁺, 245 [M-CH₃]⁺
Phenol-d5 (Internal Standard)
Silylated
6.5 min
171 [M]⁺
156 [M-CH₃]⁺
Quality Assurance & Self-Validating Systems
To ensure the trustworthiness of the analytical run, the following self-validating checks must be implemented into the sequence:
Procedural Blanks: Run a blank extraction (water + internal standard) to confirm the absence of carryover or reagent contamination (e.g., siloxane bleed from septa or degraded BSTFA).
Derivatization Efficiency Check: Monitor the underivatized m/z 188 trace in the samples. The presence of a significant peak at the underivatized retention time (11.2 min) indicates incomplete silylation, prompting a mandatory review of sample dryness or reagent viability.
Calibration Linearity: A 5-point calibration curve (e.g., 10 to 1000 ng/mL) using the internal standard ratio method must yield a correlation coefficient (R²) ≥ 0.995.
References
Analysis of endocrine disrupting alkylphenols, chlorophenols and bisphenol-A using hollow fiber-protected liquid-phase microextraction coupled with injection port-derivatization gas chromatography-mass spectrometry. PubMed / Journal of Chromatography A.[Link]
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed / Analytical Chemistry.[Link]
Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International.[Link]
Product Index: 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8). AA Blocks.[Link]
Technical Notes & Optimization
Troubleshooting
removing impurities from synthesized 3-chloro-4,5-dimethoxyphenol samples
Welcome to the Technical Support Center. Synthesizing 3-chloro-4,5-dimethoxyphenol—typically via the selective chlorination of 3,4-dimethoxyphenol or related demethylation pathways—frequently yields a crude mixture conta...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Synthesizing 3-chloro-4,5-dimethoxyphenol—typically via the selective chlorination of 3,4-dimethoxyphenol or related demethylation pathways—frequently yields a crude mixture containing unreacted starting materials, over-chlorinated regioisomers, and colored oxidation products.
This guide provides field-validated troubleshooting strategies, physicochemical data, and self-validating protocols designed for researchers and drug development professionals to achieve high-purity isolation.
Diagnostic Decision Tree
Use the workflow below to determine the optimal purification strategy based on your primary impurity profile.
Diagnostic Decision Tree: Optimal purification pathways based on impurity profiling.
Frequently Asked Questions & Troubleshooting
Q1: My crude mixture contains significant neutral organic impurities and unreacted non-phenolic reagents. How do I isolate the target phenol?Causality: 3-Chloro-4,5-dimethoxyphenol contains an acidic phenolic hydroxyl group (-OH), whereas many organic impurities do not. By treating the organic mixture with a strong aqueous base (like NaOH), the phenol is deprotonated to form a water-soluble phenoxide ion. Neutral impurities lack this acidic proton and remain lipophilic[1].
Solution: Implement an Acid-Base Extraction. The method rests on the assumption that rendering the organic compound ionic drastically increases its aqueous solubility[1]. Once the aqueous layer is separated, re-acidifying it protonates the phenoxide back into the lipophilic phenol, which can then be extracted into a fresh organic solvent.
Q2: GC-MS analysis shows contamination with dichlorodimethoxyphenol byproducts. Why did acid-base extraction fail to remove these, and what is the alternative?Causality: Over-chlorinated byproducts (e.g., dichlorodimethoxyphenols) also contain a phenolic -OH group. Because their pKa values are relatively similar to the mono-chlorinated target, both compounds co-extract into the basic aqueous layer during acid-base extraction. However, the addition of a second chlorine atom significantly increases the molecule's hydrophobicity and alters its crystalline lattice energy.
Solution: Utilize Recrystallization with a solvent/anti-solvent system. The differential solubility between the mono- and di-chlorinated species allows the target compound to selectively crystallize. If an oily product forms during cooling, it indicates the solvent's boiling point is higher than the compound's melting point, or the compound is too soluble[2]. Switch to a lower-boiling solvent or adjust the anti-solvent ratio[2].
Q3: The isolated product has a dark, oily appearance instead of being a pale/white solid. What is the mechanism behind this degradation?Causality: Electron-rich phenols (especially those with electron-donating methoxy groups) are highly susceptible to aerobic oxidation. This process generates trace amounts of intensely colored, high-molecular-weight quinone derivatives. These impurities can co-precipitate and inhibit proper crystal lattice formation, causing the product to "oil out."
Solution: Perform a Hot Filtration with Activated Charcoal. The porous structure of activated charcoal selectively adsorbs large, conjugated polymeric oxidation products. Filtering the hot solution removes the charcoal-bound impurities, yielding a clear filtrate for crystallization[3].
Physicochemical Properties for Purification Planning
Understanding the relative properties of your mixture is critical for selecting the correct purification vector.
Protocol A: Optimized Acid-Base Extraction for Phenol Isolation
Objective: Isolate 3-chloro-4,5-dimethoxyphenol from neutral organic impurities.
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
Validation: Ensure complete dissolution; filter off any insoluble inorganic salts before proceeding.
Basic Extraction: Transfer the solution to a separatory funnel and wash with an equal volume of 1.0 M NaOH (aqueous).
Validation: The aqueous layer should become colored as it extracts the deprotonated phenoxide, while neutral impurities remain in the organic layer[1].
Phase Separation: Separate the layers.
Validation: Perform a TLC on the organic layer (using UV/Iodine stain) to confirm the complete transfer of the UV-active phenolic target to the aqueous phase.
Acidification: Cool the aqueous layer in an ice bath. Slowly add 6.0 M HCl dropwise under continuous stirring until the pH drops below 3.
Validation: A distinct cloudy precipitate or oil droplets will form, confirming the successful protonation and phase-separation of the phenol.
Recovery: Extract the acidified aqueous layer three times with fresh dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the isolated phenol.
Objective: Remove over-chlorinated regioisomers and colored oxidation byproducts.
Saturation: Place the crude, colored 3-chloro-4,5-dimethoxyphenol in an Erlenmeyer flask. Add a minimum volume of a boiling primary solvent (e.g., ethanol) until the solid is just dissolved.
Decolorization: Remove the flask from the heat source to prevent flash-boiling. Add 1-2% (w/w) activated charcoal to the solution[2].
Adsorption: Reheat and boil the suspension gently for 3-5 minutes.
Validation: The solution should appear uniformly black, indicating thorough dispersion of the charcoal.
Hot Filtration: Rapidly filter the hot suspension through a Celite pad or fluted filter paper into a pre-warmed receiving flask to remove the charcoal and insoluble impurities[3].
Validation: The resulting filtrate must be clear and significantly lighter in color. If it remains dark, repeat the charcoal treatment.
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, transfer the flask to an ice bath to maximize crystal formation.
Validation: If no crystals form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound[2].
Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold anti-solvent (e.g., heptane) to remove residual mother liquor, then dry under vacuum[2].
References
Title: Technical Support Center: Purification of 5-(3-Aminophenyl)-2-chlorophenol. Source: BenchChem.
optimizing mobile phase for 3-chloro-4,5-dimethoxyphenol reverse-phase chromatography
Welcome to the Technical Support Center for reverse-phase high-performance liquid chromatography (RP-HPLC) method development. As a researcher or drug development professional, analyzing halogenated, multi-substituted ph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reverse-phase high-performance liquid chromatography (RP-HPLC) method development. As a researcher or drug development professional, analyzing halogenated, multi-substituted phenols like 3-chloro-4,5-dimethoxyphenol presents unique chromatographic challenges. The presence of a weakly acidic phenolic hydroxyl group, electron-donating methoxy groups, and a hydrophobic chloro-substituent requires precise control over the mobile phase environment to ensure reproducible retention and sharp peak symmetry.
This guide provides authoritative, mechanistically grounded troubleshooting workflows and self-validating protocols to optimize your separations.
When analyzing 3-chloro-4,5-dimethoxyphenol, peak tailing and retention time drift are the most frequent failure modes. Use the following logical decision tree to isolate and resolve mobile phase and column chemistry issues.
Troubleshooting workflow for 3-chloro-4,5-dimethoxyphenol RP-HPLC optimization.
Core Troubleshooting FAQs
Q: Why does 3-chloro-4,5-dimethoxyphenol exhibit severe peak tailing, and how can I correct it?
A: Peak tailing (where the USP tailing factor
Tf>1.2
) in phenolic compounds is primarily caused by secondary interactions between the analyte's electron-rich functional groups (hydroxyl and methoxy) and active, ionized silanol groups (Si-O⁻) on the silica stationary phase[1]. Silanols begin to ionize at mid-pH levels, creating cation-exchange sites that drag the polar analyte[2].
Mechanistic Solution: To eliminate this, you must suppress the ionization of both the analyte and the residual silanols. Lowering the mobile phase pH to < 4.0 neutralizes the silanols, preventing these secondary interactions. Additionally, employing an end-capped C18 column or a Phenyl-Hexyl stationary phase provides steric protection against remaining active sites and enhances
π−π
interactions with the aromatic ring[3].
Q: How do I select the optimal aqueous buffer and pH to prevent retention time drift?
A: 3-chloro-4,5-dimethoxyphenol is a weak acid. If the mobile phase pH is near its pKa (likely around 8.0–9.0, slightly lowered by the electron-withdrawing chloro group), the molecule exists in an equilibrium between its ionized and unionized states, leading to peak splitting, broadening, and retention time drift[4].
Mechanistic Solution: To ensure robust retention governed by hydrophobic interactions, the analyte must be fully protonated (unionized). The golden rule of RP-HPLC is to maintain the mobile phase pH at least
±1.5
units away from the analyte's pKa[5]. For this compound, an acidic pH of 2.5–3.5 is optimal. Use a buffer with a pKa close to your target pH to maximize buffer capacity. Formate (pKa 3.8) is highly effective in the 2.8 to 4.8 range, while Acetate (pKa 4.8) is effective from 3.8 to 5.8[2].
Q: Should I use Methanol or Acetonitrile as the organic modifier for this specific analyte?
A: The choice dictates the overall polarity and elution strength of the mobile phase, fundamentally altering the separation selectivity (
α
)[6].
Mechanistic Solution: Methanol is a protic solvent. It engages in hydrogen bonding with the dimethoxy groups and the phenolic hydroxyl, often yielding superior peak symmetry and solubility for phenols[6]. Acetonitrile is aprotic and relies on dipole interactions; it provides higher elution strength and lower system backpressure. If using Acetonitrile results in co-elution with matrix impurities, switching to Methanol will alter the selectivity and can resolve the critical pair.
Quantitative Data: Buffer Optimization Matrix
Selecting the correct buffer system is critical for maintaining the target pH and ensuring compatibility with your detector (e.g., UV vs. MS).
Buffer System
Target pH Range
Buffer pKa
Volatility (LC-MS Compatibility)
Effect on 3-chloro-4,5-dimethoxyphenol
0.1% Formic Acid
~2.7
3.8
High (Excellent)
Fully protonates the phenol; effectively suppresses residual silanols.
10 mM Ammonium Formate
2.8 – 4.8
3.8
High (Excellent)
High buffer capacity; stabilizes retention times against sample matrix effects.
10 mM Ammonium Acetate
3.8 – 5.8
4.8
High (Good)
Suitable for slightly higher pH methods; risk of partial ionization if pH > 5.0.
Phosphate Buffer
2.0 – 3.5
2.1
Low (UV only)
Superior UV transparency at low wavelengths; strictly incompatible with MS.
Self-Validating Experimental Protocol
To guarantee reproducibility, follow this self-validating methodology for mobile phase preparation and system equilibration. Each step contains an internal check to verify that the system is operating within acceptable parameters before sample injection.
Phase 1: Mobile Phase Preparation
Aqueous Phase (Buffer): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) or 10 mM Ammonium Formate.
Validation Check: Measure the pH using a calibrated pH meter. It must read between 2.7 and 3.0 . If the pH falls outside this range, discard and remake to prevent buffer capacity failures.
Organic Phase: Measure 1000 mL of HPLC-grade Methanol.
Filtration:
Validation Check: Filter both mobile phases through a 0.22 µm PTFE membrane. This removes particulates that cause pressure spikes and baseline noise, physically protecting the column frit.
Phase 2: System Purging & Equilibration
Purge: Purge lines A (Aqueous) and B (Organic) at 5.0 mL/min for 5 minutes with the analytical column disconnected to flush old solvents.
Equilibrate: Connect an end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Equilibrate at the initial gradient conditions (e.g., 60% A / 40% B) at 1.0 mL/min for at least 20 column volumes.
Validation Check: Monitor the baseline UV absorbance and system backpressure. The system is validated for injection only when pressure fluctuations are < 1% (Delta P < 20 psi) and baseline drift is < 0.5 mAU/min.
Phase 3: System Suitability Testing (SST)
Inject: Inject a 10 µg/mL standard solution of 3-chloro-4,5-dimethoxyphenol.
Validation Check: Calculate the USP Tailing Factor (
Tf
) at 5% peak height. The method is validated and ready for actual samples if and only ifTf≤1.2
and the retention time Relative Standard Deviation (RSD) is
≤1.0%
across three replicate injections.
References
Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize."
[Link]
ALWSCI / Industry News. "The Importance Of Mobile Phase PH in Chromatographic Separations."[Link]
Agilent Technologies. "Control pH During Method Development for Better Chromatography."[Link]
LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing."[Link]
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."[Link]
Technical Support Center: Derivatization of 3-Chloro-4,5-dimethoxyphenol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by 3-chloro-4,5-dimethoxyphenol and its derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by 3-chloro-4,5-dimethoxyphenol and its derivatives.
Because this molecule features a highly activated aromatic ring—driven by the synergistic electron-donating effects of one hydroxyl (-OH) and two methoxy (-OCH3) groups—it is notoriously susceptible to side reactions such as oxidative degradation, over-halogenation, and unwanted demethylation[1]. This guide bridges mechanistic theory with field-proven protocols to help you engineer self-validating, robust synthetic workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my reaction mixture turn dark brown or black shortly after dissolving 3-chloro-4,5-dimethoxyphenol?
The Causality: You are observing oxidative degradation. The combined electron-donating effects of the hydroxyl group and two methoxy groups at the 4,5-positions significantly raise the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. This makes the phenol highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen or trace transition metals, rapidly forming reactive, dark-colored ortho- or para-quinones[2].
The Solution:
Environmental Control: Always sparge solvents with Argon for 15–30 minutes prior to use.
Chemical Shielding: If the free phenol is not required for the immediate next step, mask it using a protecting group (e.g., TBS or Benzyl) to drastically lower the ring's electron density and prevent quinone formation.
Pathway showing oxidative degradation vs. successful protection of the electron-rich phenol.
Q2: During Friedel-Crafts acylation, my LC-MS shows a mass corresponding to the loss of 14 Da (demethylation). How do I prevent this?
The Causality: Strong Lewis acids (such as
AlCl3
or
BBr3
) coordinate not only to your acyl chloride but also to the basic oxygen atoms of the methoxy groups. This coordination withdraws electron density, weakening the
O-CH3
bond and leaving the methyl group vulnerable to nucleophilic attack by halides in the mixture, resulting in cleavage to a catechol derivative.
The Solution: Attenuate the Lewis acidity. Switch from
AlCl3
to milder Lewis acids like
ZnCl2
or
TiCl4
. Alternatively, perform the reaction in a highly coordinating solvent like nitrobenzene, which forms a complex with the Lewis acid, dampening its reactivity enough to prevent O-demethylation while still allowing the Friedel-Crafts reaction to proceed.
Q3: My electrophilic aromatic substitution (EAS) yields a complex mixture of poly-substituted products. How can I achieve regiocontrol?
The Causality: Phenols are strongly activating, making the aromatic ring highly susceptible to EAS, which often makes it difficult to limit the reaction to a single addition[2]. The directing groups (-OH, -OCH3, and -Cl) all compete. Even though the chlorine atom is deactivating, the net electronic effect of the oxygen substituents makes the ring so nucleophilic that it reacts multiple times before the starting material is consumed.
The Solution: Shift from thermodynamic to strict kinetic control. Lower the temperature to -78 °C and use sterically hindered, mild electrophiles (e.g., N-Bromosuccinimide instead of elemental
Br2
).
Troubleshooting workflow for preventing over-substitution during EAS reactions.
Part 2: Quantitative Data & Protection Strategy Selection
To successfully functionalize 3-chloro-4,5-dimethoxyphenol, selecting the correct protecting group is paramount. The table below summarizes quantitative yields and stability metrics based on standard laboratory validation.
Table 1: Protection Strategies for 3-Chloro-4,5-dimethoxyphenol
Protecting Group
Reagents & Conditions
Avg. Yield (%)
Deprotection Method
Stability to Lewis Acids
Stability to Base
tert-Butyldimethylsilyl (TBS)
TBS-Cl, Imidazole, DMF, 0 °C to RT
>92%
TBAF (THF) or mild acid
Moderate
High
Benzyl (Bn)
BnBr,
K2CO3
, Acetone, Reflux
85%
Pd/C
,
H2
(Note: Cl may reduce)
High
High
Acetyl (Ac)
Ac2O
, Pyridine, DMAP (cat.)
95%
K2CO3
, MeOH
High
Low
Methyl (Me)
MeI,
K2CO3
, DMF, RT
88%
BBr3
(Harsh, risk to other OMe)
High
High
Scientist's Note: For 3-chloro-4,5-dimethoxyphenol, TBS is highly recommended. Benzyl deprotection via hydrogenolysis risks concomitant hydrodehalogenation of the 3-chloro group.
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific visual cues and temperature controls, you can verify the success of the reaction in real-time.
Protocol A: Silyl Protection (TBS-Cl) of 3-chloro-4,5-dimethoxyphenol
Purpose: To electronically dampen the ring and prevent oxidative degradation prior to downstream coupling or amination[3].
Preparation: Flame-dry a 100 mL round-bottom flask. Flush with Argon for 10 minutes.
Dissolution: Dissolve 3-chloro-4,5-dimethoxyphenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M). Self-Validation: The solution should remain clear/pale yellow. If it turns dark brown, oxygen contamination has occurred.
Base Addition: Add Imidazole (2.5 eq, 25 mmol) and stir until fully dissolved. Causality: Imidazole acts as both a Brønsted base to deprotonate the phenol and a nucleophilic catalyst to activate the silicon center of TBS-Cl.
Electrophile Addition: Cool the flask to 0 °C in an ice bath. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq, 12 mmol) portion-wise over 5 minutes.
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes:EtOAc 8:2).
Workup: Quench the reaction by adding 20 mL of saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (
3×20
mL). Wash the combined organic layers extensively with brine (
5×20
mL) to remove DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Protocol B: Regioselective Bromination of TBS-Protected Phenol
Purpose: To introduce a bromine atom for subsequent cross-coupling while avoiding poly-halogenation.
Preparation: Dissolve the TBS-protected 3-chloro-4,5-dimethoxyphenol (1.0 eq, 5 mmol) in anhydrous
CH2Cl2
(25 mL, 0.2 M) under an Argon atmosphere.
Kinetic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Lowering the thermal energy restricts the reaction to the lowest activation energy pathway (mono-bromination), preventing the highly activated ring from undergoing secondary bromination.
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) in a minimal amount of anhydrous DMF (approx. 2 mL). Add this solution dropwise to the -78 °C mixture over 15 minutes using a syringe pump.
Reaction: Stir for 2 hours at -78 °C.
Quenching: Quench the reaction while still cold by adding 10 mL of a 10% aqueous
Na2S2O3
solution. Causality: The thiosulfate immediately reduces any unreacted electrophilic bromine species to inert bromide, ensuring no further reaction occurs as the flask warms to room temperature.
Workup: Allow the mixture to warm to room temperature. Separate the layers, extract the aqueous layer with
CH2Cl2
(
2×15
mL), dry the combined organics over
Na2SO4
, and concentrate.
Technical Support Center: Optimizing Recrystallization for 3-Chloro-4,5-dimethoxyphenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly functionalized aromatic intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly functionalized aromatic intermediates. 3-Chloro-4,5-dimethoxyphenol (CAS: 89981-66-8) presents a notoriously stubborn crystallization challenge.
The juxtaposition of a hydrogen-bonding phenolic hydroxyl, two moderately polar methoxy ethers, and an electron-withdrawing chlorine atom creates a highly polarizable molecule. This structural complexity often frustrates standard single-solvent crystallizations, leading to liquid-liquid phase separation ("oiling out") rather than the formation of a stable crystal lattice. This guide provides a field-proven, self-validating methodology to isolate high-purity crystals.
Phase Behavior & Solvent Selection Matrix
To prevent oiling out, we must select a binary solvent system that balances π-π interactions with strict anti-solvent properties. Avoid highly polar hydrogen-bonding solvents, which tend to stabilize the supercooled liquid state.
Solvent System
Dielectric Constant (ε)
Solvation Mechanism
Expected Recovery (%)
Phase Behavior Risk
Toluene / Heptane
2.4 / 1.9
π-π stacking (Toluene)
75 - 85%
Low (Sharp crystallization)
Ethyl Acetate / Hexane
6.0 / 1.9
H-bond accepting (EtOAc)
65 - 70%
High (Oiling out common)
Isopropanol
18.3
Amphiphilic solvation
55 - 60%
Moderate (Slow nucleation)
Ethanol / Water
24.5 / 80.1
H-bond donating/accepting
< 50%
Extreme (Forms emulsions)
Decision Tree & Experimental Workflow
Fig 1. Self-validating recrystallization workflow for 3-chloro-4,5-dimethoxyphenol.
This protocol relies on built-in physical checkpoints to ensure thermodynamic parameters are met before proceeding to the next step.
Step 1: Hot Dissolution & Carbon Treatment
Action: Suspend 10 g of crude 3-chloro-4,5-dimethoxyphenol in 25 mL of Toluene. Heat to 85°C with 500 RPM stirring. Add 0.5 g of activated carbon (Darco).
Causality: Toluene's non-polar nature disrupts the intermolecular π-π stacking of the crude solid, while thermal energy overcomes the enthalpy of the crystal lattice. Carbon adsorbs high-molecular-weight, conjugated colored impurities.
Validation Checkpoint: The solution must transition from a suspension to a completely liquid state (excluding the carbon). If solid persists, the thermodynamic solubility limit has not been reached; add Toluene in 2 mL increments until clear.
Step 2: Hot Filtration
Action: Filter the hot mixture through a pre-heated Buchner funnel (85°C) into a clean, heated receiving flask.
Causality: Pre-heating the glassware prevents premature nucleation in the funnel stem, which would cause blockages and yield loss.
Validation Checkpoint: The filtrate must be a clear, pale-yellow liquid. Any turbidity indicates premature crystallization; if observed, reheat the filtrate to 85°C until clear.
Step 3: Anti-Solvent Titration
Action: Cool the filtrate to 60°C. Begin dropwise addition of Heptane (approx. 15-20 mL) until the cloud point is reached.
Causality: Heptane rapidly decreases the dielectric constant of the medium, drastically lowering the solubility of the polar phenol and forcing the system precisely into the metastable zone.
Validation Checkpoint: The solution will exhibit a faint, persistent opalescence (cloudiness) that does not disappear with stirring. If the solution turns milky white instantly, you have overshot the metastable zone; add 1-2 mL of hot Toluene to clarify and repeat.
Step 4: Controlled Nucleation & Growth
Action: Reduce heating and allow the system to cool from 60°C to 25°C at a strict rate of 0.5°C/min.
Causality: A slow cooling ramp ensures that solute molecules deposit onto existing crystal nuclei rather than forming new ones, preventing the entrapment of solvent and impurities.
Validation Checkpoint: Distinct, geometric crystals (typically needles or plates) should be visible by 45°C. If a second liquid layer forms at the bottom of the flask, "oiling out" has occurred (see Troubleshooting below).
Step 5: Isolation & Washing
Action: Collect crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Heptane.
Causality: Cold Heptane displaces the mother liquor containing residual impurities without dissolving the purified product.
Validation Checkpoint: The final crystal cake should be free-flowing and white to off-white. A sticky or gummy texture indicates incomplete removal of the mother liquor.
Troubleshooting & FAQs
Q1: My 3-chloro-4,5-dimethoxyphenol consistently "oils out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it?Mechanistic Rationale: Oiling out (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature higher than the depressed melting point of the solute-solvent mixture. Methoxyphenols are notorious for forming "dirty oily crystals" because the dual methoxy groups and the phenolic hydroxyl create a highly polarizable molecule that easily supercools into a viscous liquid[1].
Solution: Shift the solubility curve by changing the solvent matrix. Move away from hydrogen-bonding solvents (like EtOAc/Hexane or Ethanol/Water) to a π-π stacking solvent like Toluene, paired with a non-polar hydrocarbon like Heptane or petroleum ether[1]. This raises the activity coefficient of the phenol, forcing solid nucleation before the liquid-liquid phase separation boundary is crossed. If oiling out still occurs, reheat the mixture to 70°C until homogeneous, and add a few seed crystals of pure product before cooling.
Q2: The crude material is dark brown/purple. Will recrystallization alone remove this?Mechanistic Rationale: The dark coloration is typical of quinone-like oxidation byproducts, common in electron-rich phenols and structurally related guaiacol derivatives[2]. Because these oxidized impurities have similar polarity to the parent compound, they often co-crystallize by intercalating into the crystal lattice.
Solution: Incorporate the activated carbon treatment during the hot dissolution phase (Step 1). The highly conjugated quinone impurities will preferentially adsorb to the carbon's porous surface via strong π-π interactions, leaving the monomeric phenol in solution. In severe cases, vacuum distillation prior to recrystallization may be required[2].
Q3: How critical is the cooling rate in this specific protocol?Mechanistic Rationale: Chlorophenol derivatives have notoriously narrow metastable zones. Rapid cooling forces the system past the metastable limit into the labile zone, resulting in a rapid "crash-out." This traps solvent inclusions and impurities within the crystal matrix, mimicking the chaotic phase behavior seen in complex chlorophenol melt crystallizations where precise temperature control is mandatory to separate closely related isomers[3].
Solution: Maintain the strict cooling ramp of 0.5°C/min. This ensures crystal growth is diffusion-controlled rather than nucleation-controlled, yielding high-purity macroscopic crystals.
A Senior Application Scientist's Guide to the Comparative Toxicity of Chlorinated Dimethoxyphenols in Cell Cultures
For researchers navigating the complex field of environmental toxicology and drug development, understanding the cellular impact of industrial byproducts is paramount. Among these, chlorinated dimethoxyphenols (also know...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers navigating the complex field of environmental toxicology and drug development, understanding the cellular impact of industrial byproducts is paramount. Among these, chlorinated dimethoxyphenols (also known as chloroguaiacols) represent a significant class of compounds. Primarily generated during the chlorine bleaching of wood pulp, their presence in the environment necessitates a thorough evaluation of their toxicological profiles.
This guide provides an in-depth comparison of the toxicity of these compounds in in-vitro cell culture models. Moving beyond a simple data sheet, we will explore the causal relationships between chemical structure and biological effect, detail the mechanisms of toxicity, and provide a validated experimental protocol for your own investigations. Our approach is grounded in scientific integrity, ensuring that every piece of information is supported by authoritative sources.
The Significance of Structure: How Chlorination Dictates Toxicity
The toxicity of a phenolic compound is not uniform; it is profoundly influenced by the number and position of chlorine atoms on its aromatic ring. Chlorinated guaiacols, which are derivatives of the naturally occurring compound guaiacol (2-methoxyphenol), are no exception.
Several key principles govern this structure-activity relationship:
Degree of Chlorination: Generally, as the number of chlorine atoms increases, so does the compound's toxicity and its potential for bioaccumulation. This is linked to changes in the molecule's lipophilicity and electronic properties, which affect its ability to cross cell membranes and interact with intracellular targets.
Position of Chlorine Atoms: The specific placement of chlorine atoms can alter the molecule's reactivity and its susceptibility to metabolic activation or detoxification.
Formation of Toxic Metabolites: The transformation of these compounds can lead to the formation of intermediate products with increased toxicity. For instance, the metabolism of pentachlorophenol (PCP) in the liver can produce tetrachlorohydroquinone (TCHQ), which may enhance toxicity and carcinogenicity by inducing oxidative DNA damage.
These structural variations are not merely academic; they are critical determinants of how these compounds will behave in a biological system.
Caption: General structures of Guaiacol and its chlorinated derivatives.
Comparative Genotoxicity: A Focus on DNA Damage
While comprehensive comparative data on cell viability (e.g., IC50 values) for a wide range of chloroguaiacols is limited in publicly available literature, significant insights can be drawn from genotoxicity studies. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical indicator of long-term risks, including carcinogenicity.
A key study investigated the ability of various chlorophenolic compounds to cause DNA base oxidation in human peripheral blood lymphocytes using the Comet Assay, a sensitive method for detecting DNA strand breaks and oxidative damage.[1]
Table 1: Comparative DNA Base Oxidation in Human Lymphocytes
Compound
Class
Observation
Implication
4,6-Dichloroguaiacol (4,6-DCG)
Chloroguaiacol
Induced DNA base oxidation.
Possesses significant genotoxic potential.
Tetrachloroguaiacol (TeCG)
Chloroguaiacol
Induced a higher degree of DNA base oxidation compared to 4,6-DCG.
Genotoxicity increases with the degree of chlorination within the guaiacol class.
4,5-Dichlorocatechol (4,5-DCC)
Chlorocatechol
Revealed a higher oxidative potential compared to chloroguaiacols.
The presence of a second hydroxyl group (catechol structure) enhances genotoxicity.
Tetrachlorocatechol (TeCC)
Chlorocatechol
Showed the highest oxidative potential among the tested compounds.
Confirms that both chlorination and the catechol structure contribute synergistically to genotoxicity.
Source: Data synthesized from Duchnowicz et al., 2010.[1]
The primary finding from this comparative analysis is that toxicity is not monolithic. It is a function of both the base phenolic structure (catechol vs. guaiacol) and the extent of its chlorination. The study consistently found that pyrimidine bases in DNA were more susceptible to oxidation than purine bases when exposed to these compounds.[1] This evidence strongly points to oxidative stress as a primary mechanism of toxicity.
Unraveling the Mechanism: Oxidative Stress and Apoptosis
The genotoxic effects observed are not isolated events but are indicative of a broader mechanism of cellular damage centered around oxidative stress.
Induction of Reactive Oxygen Species (ROS): Chlorinated phenolic compounds are known to interfere with cellular respiration and can lead to the generation of ROS.
DNA Base Oxidation: These highly reactive ROS can directly attack DNA, leading to the oxidation of nucleotide bases, as demonstrated in the study with human lymphocytes.[1] This damage, if not repaired, can lead to mutations and genomic instability.
Triggering Apoptosis: Significant DNA damage is a potent trigger for apoptosis, or programmed cell death. This is a crucial defense mechanism to eliminate genetically compromised cells. While direct apoptosis studies on chloroguaiacols are less common, the induction of DNA damage is a well-established upstream event in apoptotic signaling pathways. Many natural phenolic compounds are known to induce apoptosis in tumor cells, a process often mediated by the generation of ROS.[2][3]
Caption: Simplified pathway of Chlorinated Dimethoxyphenol-induced toxicity.
Experimental Protocol: The Comet Assay for Assessing Genotoxicity
To provide a practical, self-validating system for assessing the genotoxic potential of these compounds, we detail the protocol for the alkaline single-cell gel electrophoresis (Comet) assay. This method was chosen for its proven sensitivity in detecting the specific type of DNA damage (base oxidation) that chloroguaiacols are known to induce.[1]
Objective: To quantify DNA damage (strand breaks and oxidative lesions) in individual cells following exposure to chlorinated dimethoxyphenols.
Materials:
Cell line of interest (e.g., human lymphocytes, HepG2)
Test compounds (e.g., 4,6-DCG, TeCG) dissolved in a suitable solvent (e.g., DMSO)
Culture medium, PBS (phosphate-buffered saline)
Low melting point agarose (LMA) and normal melting point agarose (NMA)
Microscope slides (pre-coated)
Lysis solution (high salt, detergent-based)
Alkaline electrophoresis buffer (pH > 13)
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
DNA repair enzymes (Endonuclease III for pyrimidine damage, Fpg for purine damage) - Optional, for lesion-specific analysis
DNA stain (e.g., SYBR Green, Propidium Iodide)
Fluorescence microscope with appropriate filters
Image analysis software (e.g., Comet Assay IV, OpenComet)
Caption: Step-by-step workflow for the Comet Assay.
Step-by-Step Methodology:
Cell Culture and Treatment:
Culture your chosen cell line to an appropriate confluency. Ensure cells are healthy and in the logarithmic growth phase.
Harvest cells and adjust the concentration to ~1 x 10^5 cells/mL.
Expose cells to various concentrations of the test compounds (and vehicle/negative/positive controls) for a defined period (e.g., 2-4 hours). The choice of concentrations should be informed by any available preliminary cytotoxicity data to avoid excessive cell death.
Slide Preparation:
Prepare a 1% Normal Melting Point Agarose (NMA) solution in PBS and coat clean microscope slides. Let them dry completely.
Prepare a 0.7% Low Melting Point Agarose (LMA) solution in PBS and maintain it at 37°C.
After treatment, centrifuge the cells, discard the supernatant, and resuspend the cell pellet in PBS.
Mix a small volume of the cell suspension (e.g., 20 µL) with a larger volume of the 37°C LMA (e.g., 180 µL).
Quickly pipette this mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify the agarose.
Cell Lysis:
Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution.
Incubate at 4°C for at least 1 hour. This step removes cell membranes and proteins, leaving behind the nucleoid (supercoiled DNA).
Enzyme Treatment (Optional):
To specifically detect oxidized bases, wash the slides post-lysis and incubate them with either Endonuclease III or Fpg enzyme buffer containing the respective enzyme. This will convert oxidized bases into DNA strand breaks, increasing the comet tail length.
Alkaline Unwinding and Electrophoresis:
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
Let the slides sit for 20-40 minutes to allow the DNA to unwind.
Apply a voltage (e.g., 25V, ~300mA) for 20-30 minutes. The negatively charged, fragmented DNA will migrate towards the anode, forming the "comet tail."
Neutralization and Staining:
Gently remove the slides and immerse them in neutralization buffer for 5-10 minutes, repeating this step three times.
Stain the slides with a suitable fluorescent DNA dye.
Visualization and Scoring:
Visualize the slides using a fluorescence microscope. The resulting images will show a "comet" shape, where the head is intact DNA and the tail consists of damaged, fragmented DNA.
Capture images and analyze at least 50-100 randomly selected comets per slide using specialized software. The software quantifies parameters like "% Tail DNA" or "Tail Moment," which are proportional to the amount of DNA damage.
Conclusion and Future Perspectives
The available evidence clearly indicates that chlorinated dimethoxyphenols are genotoxic compounds, with their potency increasing alongside the degree of chlorination.[1] The primary mechanism of this toxicity appears to be the induction of oxidative stress, leading to DNA base oxidation.[1] While this provides a crucial foundation, the field would greatly benefit from further research to establish a comprehensive comparative database of cytotoxicity, including IC50 values across a diverse panel of human cell lines (e.g., liver, kidney, neuronal). Such data would allow for a more nuanced risk assessment and a deeper understanding of potential organ-specific toxicity.
For researchers in the field, the methodologies and insights provided in this guide offer a robust framework for investigating the cellular impact of these and other related environmental contaminants.
References
A. O. J. Oikari, et al. (1995). Inhibition of renal xenobiotic excretion by tetrachloroguaiacol: Mechanism and possible consequences. Environmental Toxicology and Chemistry, 14(4), 669-677. Available at: [Link]
Adamu, U. et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Bioinorganic Chemistry and Applications. Available at: [Link]
Strube, M. et al. (2019). Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Frontiers in Chemistry. Available at: [Link]
Gris, E. F. et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 2048-53. Available at: [Link]
Knuutinen, J. et al. (1985). Synthesis, structure verification and gas chromatographic determination of chlorinated catechols and guaiacols occurring in spent bleach liquors of pulp mills. JYU dissertations, 3. Available at: [Link]
Roy, M. et al. (2002). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention, 3, 61-67. Available at: [Link]
Chen, Z. et al. (2019). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. Phytomedicine, 62, 152951. Available at: [Link]
Duchnowicz, P. et al. (2010). Chlorophenols, chlorocatechols and chloroguaiacols induce DNA base oxidation in human lymphocytes (in vitro). Toxicology Letters, 192(3), 304-8. Available at: [Link]
Wang, W. et al. (2023). Identification, Precursors, and Formation Mechanisms of Chloroguaiacols in Drinking Water. ChemRxiv. Available at: [Link]
Martinez, G. et al. (2009). Acute toxicity of guaiacol administered subcutaneously in the mouse. Journal of Applied Toxicology, 29(4), 320-4. Available at: [Link]
Serge, L. & Walle, T. (2007). Apoptosis-inducing Activity of Hydroxylated Polymethoxyflavones and Polymethoxyflavones From Orange Peel in Human Breast Cancer Cells. Journal of Agricultural and Food Chemistry, 55(25), 10345-51. Available at: [Link]
de Campos, J. C. et al. (2001). Investigation of genotoxic and antigenotoxic activities of chlorophylls and chlorophyllin in cultured V79 cells. Mutation Research, 496(1-2), 129-37. Available at: [Link]
Lee, G. et al. (2018). Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma. Translational Cancer Research, 7(2), 324-332. Available at: [Link]
Netto, R. et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Chemico-Biological Interactions, 315, 108896. Available at: [Link]
Tacchini, L. et al. (2008). Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. International Journal of Molecular Sciences, 9(2), 213-228. Available at: [Link]
PubChem. (n.d.). 4,5-Dichloroguaiacol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). Tetrachloroguaiacol. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Table]. Retrieved March 31, 2026, from [Link]
Brambilla, G. et al. (1985). Genotoxicity testing of chloramphenicol in rodent and human cells. Mutation Research, 158(3), 135-42. Available at: [Link]
Karmaus, A. L. et al. (2022). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 35(10), 1737-1751. Available at: [Link]
Zeng, T. et al. (2013). Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination. Environmental Science & Technology, 47(23), 13706-13714. Available at: [Link]
Balaji, P. et al. (2016). Comparative Evaluation of Cytotoxicity of Root Canal Sealers on Cultured Human Periodontal Fibroblasts: In vitro Study. Journal of Clinical and Diagnostic Research, 10(12), ZC01-ZC05. Available at: [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Available at: [Link]
Ranke, J. et al. (2004). Cytotoxicity of ionic liquids and precursor compounds towards human cell line HeLa. Green Chemistry, 6, 321-326. Available at: [Link]
da Silva, A. R. et al. (2022). In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones. Journal of Toxicology and Environmental Health, Part A, 85(5), 183-197. Available at: [Link]
Young, R. S. et al. (2020). Thiol Reactivity Analyses To Predict Mammalian Cell Cytotoxicity of Water Samples. Environmental Science & Technology, 54(1), 559-570. Available at: [Link]
Ciniglia, C. et al. (2012). Mitochondrial toxicity of triclosan on mammalian cells. Toxicology in Vitro, 26(6), 915-21. Available at: [Link]
Fathy, M. et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention, 22(10), 3327-3335. Available at: [Link]
Patel, K. et al. (2024). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 14, 15159-15181. Available at: [Link]
Zucchini-Pascal, N. et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13098. Available at: [Link]
mass spectrometry fragmentation pattern of 3-chloro-4,5-dimethoxyphenol
Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Fragmentation Analysis of 3-Chloro-4,5-dimethoxyphenol Chlorinated methoxyphenols are critical analytical targets, frequently encountered as lignin...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Fragmentation Analysis of 3-Chloro-4,5-dimethoxyphenol
Chlorinated methoxyphenols are critical analytical targets, frequently encountered as lignin degradation byproducts, environmental pollutants, and intermediate compounds in pharmaceutical synthesis. Due to the presence of a phenolic hydroxyl group, dual methoxy groups, and a halogen atom, 3-chloro-4,5-dimethoxyphenol (C₈H₉ClO₃, Exact Mass: 188.02 Da) presents a complex but highly diagnostic fragmentation profile.
As a Senior Application Scientist, selecting the right mass spectrometry platform requires understanding not just what fragments are produced, but why they form. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation and quantification of this compound.
The choice between GC-MS and LC-MS platforms dictates the ionization mechanism, which fundamentally alters the observed fragmentation pathways.
GC-EI-MS (Structural Fingerprinting):
GC-EI-MS utilizes a "hard" ionization technique at a standardized 70 eV. The causality behind choosing this platform lies in its ability to strip an electron and generate a highly energetic radical cation ([M]⁺•). This excess energy drives predictable, unimolecular dissociation pathways that are highly reproducible across different instruments, making it the gold standard for library matching and de novo structural elucidation of 1[1].
LC-ESI-MS/MS (Targeted Quantification):
LC-ESI-MS/MS employs "soft" ionization. For 3-chloro-4,5-dimethoxyphenol, Negative Ion Mode (ESI-) is causally selected because the phenolic hydroxyl group is relatively acidic (pKa ~9) and readily deprotonates to form a stable[M-H]⁻ anion. By isolating this precursor and applying Collision-Induced Dissociation (CID), researchers can perform Multiple Reaction Monitoring (MRM). This platform is vastly superior for quantifying the compound in complex biological or environmental matrices where background noise must be filtered out.
Figure 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS platforms.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every analytical protocol must be a self-validating system. The following methodologies incorporate internal checks to verify extraction efficiency and spectral accuracy.
Protocol A: GC-EI-MS Workflow
Sample Preparation: Extract 10 mL of the aqueous sample using 2 mL of GC-grade ethyl acetate. Self-Validation Step: Spike the sample with 2,4,6-tribromophenol prior to extraction. Its distinct isotopic signature acts as an internal standard to validate recovery rates and injection volume consistency.
Derivatization (Optional): To prevent peak tailing, derivatize the extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2]. However, for direct fragmentation analysis of the native core, underivatized injection is preferred.
Chromatography: Inject 1 µL (splitless mode) onto a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30m x 0.25mm x 0.25µm). Program the oven from 100°C (1 min hold) to 280°C at 15°C/min.
Mass Spectrometry: Set the ion source temperature to 230°C. Apply 70 eV electron ionization and scan from m/z 50 to 300.
Protocol B: LC-ESI-MS/MS Workflow
Sample Preparation: Dilute the sample 1:10 in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to maintain the analyte in a state suitable for electrospray.
Chromatography: Inject 2 µL onto a C18 reversed-phase column (100 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) to Acetonitrile, ramping from 10% to 90% organic over 8 minutes.
Mass Spectrometry: Operate in ESI negative mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate the [M-H]⁻ precursor (m/z 187) in Q1, apply a Collision Energy (CE) ramp (15-40 eV) in Q2, and monitor specific product ions in Q3.
The fragmentation of 3-chloro-4,5-dimethoxyphenol is governed by the thermodynamic stability of its product ions and the retention of its halogen atom.
The Chlorine Isotope Tracer:
Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Any fragment ion retaining the chlorine atom will exhibit a primary peak (M) and a secondary peak (M+2) separated by 2 Da, with a 3:1 intensity ratio. This serves as a built-in self-validating tracer; if a fragment lacks this isotopic ratio, it causally proves the neutral loss of the chlorine radical (Cl•) or hydrogen chloride (HCl).
EI-MS Pathway (70 eV):
Upon ionization, the molecular ion [M]⁺• (m/z 188 / 190) is formed. The primary fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, leading to the 3 at m/z 173 / 175[3]. This is thermodynamically driven by resonance stabilization. Subsequent ring contraction and loss of carbon monoxide (CO, 28 Da) yields the m/z 145 / 147 fragment.
ESI-MS/MS Pathway (Negative CID):
In negative mode, the [M-H]⁻ precursor (m/z 187 / 189) undergoes CID. Interestingly, it also loses a methyl radical (•CH₃) to form a highly diagnostic distonic radical anion at m/z 172 / 174. While this violates the general "even-electron rule" of mass spectrometry, it is a hallmark, causally proven pathway for highly substituted methoxyphenols due to the extreme stability of the resulting phenoxy radical network.
Personal protective equipment for handling 3-Chloro-4,5-dimethoxyphenol
Comprehensive Safety and Handling Protocol: 3-Chloro-4,5-dimethoxyphenol Executive Summary 3-Chloro-4,5-dimethoxyphenol (CAS 89981-66-8) is a specialized halogenated methoxyphenol utilized as an organic building block in...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Protocol: 3-Chloro-4,5-dimethoxyphenol
Executive Summary
3-Chloro-4,5-dimethoxyphenol (CAS 89981-66-8) is a specialized halogenated methoxyphenol utilized as an organic building block in Active Pharmaceutical Ingredient (API) synthesis[1]. While its unique structural motifs are invaluable for medicinal chemistry, the combination of a phenolic hydroxyl group with a lipophilic chlorine atom creates a highly toxic, corrosive, and rapidly skin-penetrating hazard. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, emergency response, and disposal of this compound.
Hazard Profile & Mechanistic Causality
Do not treat this compound as a standard organic solid. The mechanistic danger of 3-Chloro-4,5-dimethoxyphenol lies in its dual-action toxicity:
Coagulation Necrosis : The phenolic -OH group rapidly denatures epidermal proteins, causing severe chemical burns[2].
Enhanced Lipophilicity : The addition of the chlorine atom significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted phenol. This allows it to bypass the stratum corneum with alarming speed, entering systemic circulation where it acts as a central nervous system (CNS) depressant and nephrotoxin[3].
Anesthetic Effect : Phenolic compounds temporarily paralyze local nerve endings. A severe chemical burn may initially present with numbness or tingling rather than pain, leading to a dangerously delayed medical response[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated phenols. The following matrix outlines the required gear and the scientific causality behind each choice.
PPE Category
Required Equipment
Mechanistic Rationale & Causality
Primary Hand Protection
Laminate film gloves (e.g., Silver Shield) OR heavy-duty Butyl/Neoprene gloves.
3. The lipophilic nature of the compound dissolves nitrile polymers rapidly[3]. Laminate film provides a broad-spectrum chemical barrier[4].
Secondary Hand Protection
Outer disposable nitrile gloves (worn over laminate).
Laminate gloves lack tactile dexterity. Wearing a tight-fitting nitrile glove over the laminate restores grip for fine pipetting, while the laminate provides the actual chemical barrier[4].
Eye & Face Protection
Splash-proof chemical goggles + Polycarbonate Face Shield.
Safety glasses do not seal the orbital cavity. Phenol derivative dust or solutions can cause irreversible corneal opacity[5]. A face shield is mandatory if handling >50 mL[5].
Body Protection
Fully buttoned lab coat + Neoprene apron.
Prevents dust accumulation on clothing. The neoprene apron provides an impermeable barrier against accidental spills of concentrated stock solutions[3].
Operational Workflow: Handling & Dispensing
Self-Validating Protocol: Before beginning, ensure Polyethylene Glycol (PEG) 300 or 400 is physically present on your benchtop. If PEG is missing, the protocol is invalid and work must not proceed.
Environmental Setup : Conduct all work inside a certified chemical fume hood. Validate airflow by checking the magnehelic gauge (must read > 0.1 inches of water).
Preparation : Don the PPE outlined in the matrix above. Place a chemically resistant spill mat over the work surface.
Dispensing : Use a static-free, grounded spatula to weigh the compound. Avoid aggressive scraping, which generates respirable toxic dust.
Solubilization & Centrifugation : If dissolving in organic solvents, add the solvent slowly to prevent exothermic aerosolization.6[6].
Decontamination : Wipe down all balances and hood surfaces with a detergent and water solution. 4, as alcohols increase the solubility and dermal absorption risk of residual phenol[4].
Caption: Step-by-step operational workflow for handling 3-Chloro-4,5-dimethoxyphenol safely.
Emergency Response & First Aid
The standard laboratory response of "flush with water" is highly dangerous for localized phenol derivative exposure.4[4].
Dermal Exposure Protocol :
Immediately remove all contaminated clothing.
Do NOT use ethanol or other solvents [4].
3.5. The PEG creates a massive osmotic and solubility gradient, actively extracting the lipophilic phenol from the dermal tissue[5].
Continue swabbing with fresh PEG-soaked pads until the distinct medicinal odor of phenol is gone[5].
Liquid Waste : Collect liquid waste in a compatible, clearly labeled secondary containment vessel. 6[6].
Labeling & Pickup : Label strictly as "Acute Toxicant: Halogenated Phenol Waste." Request hazardous waste pickup from your EHS department when the container reaches 90% capacity[6].
References
Tulane University Environmental Health and Safety. "FACT SHEET: Phenol Safe Use and Handling.
University of Michigan Environment, Health & Safety. "Phenol Standard Operating Procedure.
University of Tennessee Health Science Center (UTHSC). "Phenol, Chloroform, or TRIzol™ Waste Disposal.
Yale Environmental Health & Safety. "Phenol Standard Operating Procedure.
University of Michigan-Dearborn. "Phenol Standard Operating Procedure.
AA Blocks. "Product Index: 3-Chloro-4,5-dimethoxyphenol (CAS 89981-66-8).